Ethyl 2-aminothiophene-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-aminothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQYFVTEPGXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365792 | |
| Record name | ethyl 2-aminothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31891-06-2 | |
| Record name | ethyl 2-aminothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-aminothiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-aminothiophene-3-carboxylate molecular structure and weight
An In-depth Technical Guide to Ethyl 2-aminothiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical scaffolds is paramount. This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. This guide provides a detailed overview of its molecular structure, weight, and a representative synthetic protocol.
Molecular Structure and Properties
This compound is a substituted thiophene ring with an amino group at the 2-position and an ethyl carboxylate group at the 3-position. Its chemical properties make it a valuable intermediate in medicinal chemistry.
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₉NO₂S | [1][2][3] |
| Molecular Weight | 171.22 g/mol | [1][2][4][5] |
| CAS Number | 31891-06-2 | [1][2] |
| SMILES | CCOC(=O)C1=C(SC=C1)N | [1] |
| Melting Point | 42 °C | [4] |
| Boiling Point | 273.6 ± 20.0 °C (Predicted) | [4] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [4] |
Experimental Protocols: The Gewald Synthesis
The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[6][7][8]
General Procedure for the Synthesis of this compound Derivatives:
-
Reaction Setup: To a mixture of the appropriate ketone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in absolute ethanol (150 ml), add elemental sulfur powder (0.1 mol).[7]
-
Catalyst Addition: Slowly add a suitable base, such as diethylamine (20 ml) or morpholine, to the reaction mixture.[6][7]
-
Reaction Conditions: Heat the mixture to a temperature between 50-65°C and stir continuously for 2-3 hours.[7][9][10]
-
Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9][10]
-
Work-up: After completion, cool the reaction mixture in a refrigerator overnight.[7] The resulting precipitate is then quenched with ice-cold water.[9][10]
-
Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield the purified this compound derivative.[6][7] Further purification can be achieved using silica gel column chromatography.[9][10]
Synthesis Workflow
The logical flow of the Gewald synthesis for this compound derivatives can be visualized as follows:
Caption: Workflow of the Gewald reaction for synthesizing this compound.
References
- 1. This compound | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl 3-aminothiophene-2-carboxylate [myskinrecipes.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ijpbs.com [ijpbs.com]
- 8. sciforum.net [sciforum.net]
- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-aminothiophene-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this heterocyclic compound.
Introduction
This compound is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Accurate and detailed spectral characterization is paramount for confirming the structure and purity of this compound. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, supported by experimental protocols and data visualization to facilitate a deeper understanding of its molecular structure.
Molecular Structure and Atom Numbering
The chemical structure of this compound is depicted below, with a systematic atom numbering scheme applied for clear assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.
Quantitative NMR Spectral Data
¹H NMR Spectral Data
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~6.8 - 7.0 | d | ~5.0 - 6.0 | 1H |
| H5 | ~6.0 - 6.2 | d | ~5.0 - 6.0 | 1H |
| NH₂ | ~5.9 (broad s) | br s | - | 2H |
| OCH₂ | ~4.2 | q | ~7.1 | 2H |
| CH₃ | ~1.3 | t | ~7.1 | 3H |
¹³C NMR Spectral Data
| Atom Number | Chemical Shift (δ, ppm) |
| C2 | ~164 |
| C3 | ~103 |
| C4 | ~122 |
| C5 | ~110 |
| C=O | ~166 |
| OCH₂ | ~60 |
| CH₃ | ~14 |
Experimental Protocols
The following section outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If required for precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
NMR Data Acquisition
-
Instrumentation: The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Spectral Width: A spectral width of approximately 10-15 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Visualization of Experimental Workflow
The logical flow of the experimental procedure for obtaining NMR spectral data is illustrated in the following diagram.
Caption: A flowchart illustrating the key steps in the experimental workflow for NMR analysis.
Conclusion
This technical guide provides essential ¹H and ¹³C NMR spectral data and a standardized experimental protocol for this compound. The presented information, including tabulated spectral data and a visual representation of the experimental workflow, is designed to aid researchers in the unambiguous identification and characterization of this important chemical entity. While the provided spectral data is based on closely related structures, it serves as a reliable reference for interpreting experimentally obtained spectra of the title compound.
References
Unveiling the Molecular Blueprint: An In-depth Spectroscopic Analysis of Ethyl 2-aminothiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and physicochemical properties of molecular entities is paramount. This technical guide provides a detailed analysis of Ethyl 2-aminothiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry, utilizing Infrared (IR) spectroscopy and Mass Spectrometry (MS). The following sections present key spectral data, comprehensive experimental protocols, and visual representations of the underlying chemical processes.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.
Quantitative IR Data Summary
The table below summarizes the prominent absorption peaks observed in the IR spectrum of this compound, along with their corresponding functional group assignments. The data is compiled from various spectroscopic databases and literature sources.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3460 - 3400 | Primary Amine (N-H) | Asymmetric Stretch |
| 3320 - 3290 | Primary Amine (N-H) | Symmetric Stretch |
| 3060 - 2950 | C-H (Aromatic/Alkyl) | Stretch |
| 1670 - 1640 | Carbonyl (C=O) of Ester | Stretch |
| 1610 - 1580 | C=C (Thiophene Ring) | Stretch |
| 1500 - 1430 | C=C (Thiophene Ring) | Stretch |
| 1270 - 1250 | C-O (Ester) | Stretch |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The following protocol outlines the procedure for obtaining an IR spectrum of a solid sample like this compound using the KBr pellet method.[1]
Materials:
-
This compound
-
Potassium Bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Dry the this compound sample and KBr thoroughly to remove any moisture, which can interfere with the spectrum.
-
Grinding: In the agate mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of KBr. The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the ground powder to the die of the pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. The molecular weight of this compound (C₇H₉NO₂S) is 171.22 g/mol .[1]
Quantitative Mass Spectrometry Data
The expected mass spectrum of this compound would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 171. Under electrospray ionization (ESI) conditions, a protonated molecule ([M+H]⁺) at m/z 172 would be prominent. The table below lists the expected major fragments and their corresponding m/z values.
| m/z | Proposed Fragment Ion |
| 171 | [C₇H₉NO₂S]⁺ (Molecular Ion) |
| 142 | [M - C₂H₅]⁺ |
| 126 | [M - OC₂H₅]⁺ |
| 98 | [M - COOC₂H₅]⁺ |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
The following is a generalized protocol for obtaining a mass spectrum of an organic compound using an EI-MS instrument.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer with an electron impact ion source
Procedure:
-
Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent. Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, characteristic ions.[2]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Visualizing the Processes
To better illustrate the experimental workflow and the chemical transformations occurring during analysis, the following diagrams are provided.
Caption: Experimental workflows for IR and Mass Spectrometry analysis.
Caption: Proposed fragmentation pathway of this compound.
References
A Comprehensive Technical Guide to Ethyl 2-aminothiophene-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-aminothiophene-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols for its synthesis and diagrams of relevant signaling pathways are presented to support researchers in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
This compound, with the IUPAC name this compound, is a stable solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.[1][2][3]
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Amino-thiophene-3-carboxylic acid ethyl ester, Ethyl 2-amino-3-thiophenecarboxylate | [2] |
| CAS Number | 31891-06-2 | [4] |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [2] |
| Appearance | White to light yellow or brown crystalline solid/powder | [5] |
| Melting Point | 42 °C | [1] |
| Boiling Point | 273.6 ± 20.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in water. Soluble in ethanol, methanol, chloroform, dichloromethane, and dimethylformamide. | [1] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |
Spectral Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. Representative spectral data is provided below.
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | δ (ppm): 1.23 (t, 3H, H-ester), 4.13 (q, 2H, OCH₂), 7.19 (s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.40, 18.40, 59.54, 102.85, 106.72, 136.71, 164.17, 166.13 |
| IR (KBr, νₘₐₓ, cm⁻¹) | 3416, 3294 (NH), 2986, 2856 (CH), 1645 (C=O), 1601, 1493 (C=C), 1263 (C-O) |
| Mass Spec (ESI-MS) | m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺: 186.15 (for a derivative) |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound and its derivatives is the Gewald three-component reaction .[6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6]
General Experimental Protocol for Gewald Synthesis
This protocol is a generalized procedure based on several reported methods.[5][6]
Materials:
-
Appropriate ketone (e.g., cyclohexanone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Base catalyst (e.g., morpholine or diethylamine)
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
In a round-bottom flask, a mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) is prepared in a suitable solvent (e.g., methanol).
-
The basic catalyst (e.g., morpholine, 0.5-1 equivalent) is added dropwise to the stirred mixture at a controlled temperature, typically between 35-40 °C.
-
The reaction mixture is then heated to a moderate temperature (e.g., 45-50 °C) and stirred for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and then often chilled in an ice bath to facilitate the precipitation of the product.
-
The crude product is collected by filtration and washed with a cold solvent (e.g., ethanol).
-
The collected solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.
Alternative and Green Synthesis Methodologies
Recent research has focused on developing more environmentally friendly approaches to the Gewald reaction. These include the use of greener solvents like water, catalyst-free conditions under ultrasound activation, and the use of solid-supported catalysts such as ZnO/nanoclinoptilolite, which can be recycled.[7] Another innovative approach is the use of ball-milling, which allows for a solvent- and catalyst-free synthesis with high yields and short reaction times.[8]
Synthesis Workflow Diagram
Caption: Workflow for the Gewald synthesis of this compound.
Applications in Drug Discovery and Development
This compound and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] A particularly promising area of research is their use as scaffolds for the development of kinase inhibitors.
Thiophene-Based Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been shown to inhibit several important kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK).[9][10]
Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a major driver in many types of cancer. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are an important class of anticancer drugs. Thiophene-based compounds derived from this compound have been developed as potent EGFR inhibitors.[9]
Caption: EGFR signaling pathway and the inhibitory action of thiophene derivatives.
Inhibition of the JNK Signaling Pathway
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated in response to various cellular stresses, such as inflammation and apoptosis.[5] Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, potentially acting at both the ATP-binding site and the JIP docking site.[10]
Caption: JNK signaling pathway and its inhibition by thiophene-based compounds.
Structure-Activity Relationship (SAR)
The development of potent and selective kinase inhibitors based on the 2-aminothiophene scaffold relies heavily on understanding the structure-activity relationship (SAR). For instance, in the development of atypical protein kinase C (aPKC) inhibitors, it was found that electron-donating groups on the C-4 aryl moiety of the 2-amino-3-carboxy-4-phenylthiophene backbone are crucial for inhibitory activity.[8] Conversely, electron-withdrawing groups generally lead to a decrease in activity.[8] Such SAR studies are vital for the rational design of new and more effective drug candidates.
Safety and Handling
This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.
| Hazard Information | |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Conclusion
This compound is a cornerstone synthetic intermediate in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with significant therapeutic potential. Its role in the generation of kinase inhibitors for cancer therapy is a testament to its importance in modern drug discovery. The straightforward and adaptable Gewald synthesis allows for the facile creation of extensive compound libraries for SAR studies. Future research will undoubtedly continue to uncover new applications for this versatile scaffold, leading to the development of novel therapeutics for a range of diseases.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paulogentil.com [paulogentil.com]
- 10. Design and synthesis of a novel, orally active, brain penetrant, tri-substituted thiophene based JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Synthesis of Ethyl 2-aminothiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics and synthesis of Ethyl 2-aminothiophene-3-carboxylate, a key intermediate in medicinal chemistry and materials science. This document compiles available data on its solubility in various organic solvents, details common experimental protocols for its synthesis, and presents a visual representation of a typical synthetic workflow.
Core Topic: Solubility of this compound
This compound (CAS No. 31891-06-2) is a thiophene derivative with a molecular formula of C₇H₉NO₂S. Its solubility is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is not widely available in published literature, a qualitative understanding can be drawn from various sources. The compound is generally characterized as being soluble in many common organic solvents but has limited solubility in water.
Data Presentation: Qualitative Solubility
The following table summarizes the known qualitative solubility of this compound in several organic solvents. This information is primarily derived from its use in synthesis and purification procedures described in scientific literature.
| Solvent | Qualitative Solubility | Remarks |
| Water | Slightly soluble[1][2] | The non-polar thiophene ring and ethyl group limit its solubility in aqueous media. |
| Ethanol | Soluble | Commonly used as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[3] |
| Methanol | Soluble | Used as a solvent in one-pot synthesis reactions.[3] |
| Dimethylformamide (DMF) | Soluble | Mentioned as a solvent for reactions involving 2-aminothiophene derivatives.[4][5] |
| Ethyl Acetate | Soluble | Used as an extraction solvent and for recrystallization, suggesting good solubility. |
| Dioxane | Soluble | Mentioned as a solvent for the synthesis of 2-aminothiophene derivatives.[5] |
| Ether | Soluble | Thiophene and its derivatives are generally soluble in ether.[6][7] |
| Toluene | Soluble | Thiophene is soluble in toluene.[7] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and a general protocol for the experimental determination of solubility, which can be adapted for this compound.
Synthesis via Gewald Reaction
A prevalent method for the synthesis of this compound is the Gewald reaction, a one-pot multicomponent reaction.[3][8][9]
Materials:
-
A ketone or aldehyde (for substituted derivatives; for the parent compound, this would be a precursor that can generate a β-carbonucleophile)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, diethylamine, or triethylamine)[3][5]
Procedure:
-
To a stirred mixture of the appropriate ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[3]
-
The reaction mixture is then stirred at 45 °C for 3 hours.[3]
-
After the reaction period, the mixture is allowed to cool to room temperature.
-
The precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[3]
The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
General Protocol for Solubility Determination
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, ethyl acetate, etc.)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with sealed caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, allow the mixture to settle, letting the undissolved solid sediment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until the dissolved solid is completely dry.
-
Weigh the dish or vial containing the solid residue.
-
Calculate the solubility by subtracting the initial weight of the empty container from the final weight to determine the mass of the dissolved solute. Express the solubility in terms of g/100 mL or mol/L.
-
Repeat the procedure for each solvent and at each desired temperature.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the Gewald synthesis for this compound.
A schematic workflow of the Gewald synthesis for this compound.
Logical relationship between solubility, synthesis, purification, and application.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. chembk.com [chembk.com]
- 3. asianpubs.org [asianpubs.org]
- 4. ijpbs.com [ijpbs.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
In-Depth Technical Guide: Safety and Handling of Ethyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 2-aminothiophene-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | --INVALID-LINK-- |
| Molecular Weight | 171.22 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow crystalline powder | Chem-Impex |
| Melting Point | 42 °C | ChemBK |
| Boiling Point | 273.6 ± 20.0 °C (Predicted) | ChemBK |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | ChemBK |
| Solubility | Slightly soluble in water | ChemicalBook |
| Flash Point | 119.289 °C | ChemBK |
| Vapor Pressure | 0.006 mmHg at 25°C | ChemBK |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Toxicity Data
Handling and Storage Precautions
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram outlines a general workflow for selecting the necessary PPE.
Safe Handling Practices
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of dust.[2]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Prevent the build-up of electrostatic charge.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Protect from light.
-
Incompatible materials to avoid are strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
Experimental Protocols
The following are examples of experimental protocols for the synthesis and purification of this compound, based on the Gewald reaction.
Synthesis via Gewald Reaction
Objective: To synthesize this compound from a ketone, ethyl cyanoacetate, and elemental sulfur.
Materials:
-
Appropriate ketone (e.g., cyclohexanone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Base catalyst (e.g., morpholine or diethylamine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent.
-
Add elemental sulfur (1 equivalent) to the mixture.
-
Slowly add the base catalyst (e.g., 0.5 equivalents of morpholine) to the reaction mixture with stirring.
-
Heat the reaction mixture to a temperature between 45-65°C and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
Purification by Recrystallization
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven.
Purification by Column Chromatography
Objective: To achieve high purity of this compound.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Eluent system (e.g., hexane:ethyl acetate mixture, typically 7:3)
Procedure:
-
Prepare a silica gel slurry in the eluent and pack a chromatography column.
-
Dissolve a small amount of the crude product in a minimum volume of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste. Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment that should be conducted prior to any handling or use of this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.
References
Commercial Sourcing and Technical Guide for High-Purity Ethyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key technical data for high-purity Ethyl 2-aminothiophene-3-carboxylate (CAS No. 31891-06-2). This versatile heterocyclic compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. This document outlines specifications from various commercial suppliers, detailed experimental protocols for its synthesis and quality control, and a visual representation of its synthetic pathway.
Commercial Supplier Specifications
High-purity this compound is available from a range of chemical suppliers. The following table summarizes the typical specifications offered by various vendors. It is important to note that specifications can vary by lot and supplier, and it is always recommended to request a certificate of analysis for critical applications.
| Supplier | Purity Specification | Analytical Method | Notes |
| CP Lab Safety | ≥ 98%[1] | Gas Chromatography (GC) | |
| Chem-Impex | ≥ 97%[2] | Gas Chromatography (GC) | |
| Guidechem | 97% to 99%[3] | Not specified | Purity range depends on the manufacturing process. |
| MySkinRecipes | 98% | Not specified | |
| ChemicalBook | 85.0-99.8% | Not specified | Wide range of purities available from various listed suppliers.[4] |
Experimental Protocols
This section details the methodologies for the synthesis and quality control analysis of this compound.
Synthesis Protocol: Gewald Reaction
The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction.[5][6][7] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Materials and Reagents:
-
A suitable ketone or aldehyde (e.g., cyclohexanone or acetone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or diethylamine)
-
Anhydrous ethanol or methanol
-
Ethyl acetate (for extraction)
-
Hexane (for purification)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in anhydrous ethanol, add elemental sulfur (1.1 eq).
-
To this stirred suspension, add the basic catalyst (e.g., morpholine, 0.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 40-50°C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[8][9]
Quality Control Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
-
Instrumentation: A standard GC-MS system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Detector Temperature (FID): 300°C.
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Dissolve a small amount of the sample in ethyl acetate or dichloromethane.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) with tetramethylsilane (TMS) as an internal standard.
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~1.35 (t, 3H, -CH2CH3)
-
~4.25 (q, 2H, -CH2CH3)
-
~5.9-6.1 (br s, 2H, -NH2)
-
~6.7 (d, 1H, thiophene-H)
-
~7.5 (d, 1H, thiophene-H)
-
-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~14.5 (-CH2CH3)
-
~59.5 (-CH2CH3)
-
~108 (thiophene-C)
-
~118 (thiophene-C)
-
~130 (thiophene-C)
-
~160 (thiophene-C-NH2)
-
~166 (C=O)
-
3. Infrared (IR) Spectroscopy for Functional Group Identification
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As a KBr pellet or a thin film.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
3450-3300 (N-H stretching, two bands for -NH2)
-
2980-2850 (C-H stretching of ethyl group)
-
~1670 (C=O stretching of the ester)
-
~1600 (N-H bending)
-
~1550 (C=C stretching of the thiophene ring)
-
Synthesis Pathway Diagram
The following diagram illustrates the Gewald synthesis of this compound.
Caption: The Gewald reaction pathway for the synthesis of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 31891-06-2 [chemicalbook.com]
- 5. sciforum.net [sciforum.net]
- 6. asianpubs.org [asianpubs.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. ijcmas.com [ijcmas.com]
- 9. heteroletters.org [heteroletters.org]
Methodological & Application
Application Notes and Protocols for the Gewald Synthesis of Ethyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-aminothiophene-3-carboxylate via the Gewald reaction. This versatile multicomponent reaction is a cornerstone in heterocyclic chemistry, enabling the efficient, one-pot synthesis of highly substituted 2-aminothiophenes. These compounds are pivotal intermediates in the development of novel therapeutic agents and functional materials.[1][2][3][4][5]
Introduction
The Gewald reaction, named after its discoverer Karl Gewald, is a powerful synthetic tool for the preparation of 2-aminothiophenes.[6] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[6][7] The resulting this compound and its derivatives are crucial building blocks in medicinal chemistry, forming the core of various biologically active compounds with applications ranging from antimicrobial to anti-inflammatory agents.[3][4][8]
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoacetate, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[6][9] The versatility of the Gewald reaction allows for the generation of a diverse library of thiophene derivatives by varying the starting materials.[10]
Experimental Protocols
Several methodologies for the Gewald synthesis have been reported, including conventional heating, microwave-assisted synthesis, and solvent-free ball-milling techniques.[10][11] Below are detailed protocols for common approaches.
Protocol 1: Conventional Synthesis using Diethylamine as Catalyst
This protocol describes a widely used method for the synthesis of this compound using conventional heating.
Materials:
-
Acetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Absolute ethanol
-
Ice-cold water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel (100–200 mesh)
-
Hexane
Procedure:
-
To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in 2 mL of absolute ethanol, add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in 2 mL of absolute ethanol.[12][13]
-
Stir the reaction mixture constantly at 50°C for 3 hours.[12][13]
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).[12][13]
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.[12][13]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[12][13]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to obtain pure Ethyl 2-amino-4-methylthiophene-3-carboxylate.[12][13]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[6]
Materials:
-
Substituted acetophenone (e.g., acetophenone) (0.01 mol)
-
Ethyl cyanoacetate (0.01 mol)
-
Elemental sulfur (0.05 mol)
-
Ethanol (15 mL)
Procedure:
-
In a 250 mL round-bottom flask, place a solution of ethyl cyanoacetate (0.01 mol), the chosen acetophenone derivative (0.01 mol), and elemental sulfur (0.05 mol) in ethanol (15 mL).[8]
-
Subject the reaction mixture to microwave irradiation at 120°C.[8]
-
Monitor the reaction progress using TLC.[8]
-
Once the reaction is complete, purify the crude product.[8]
-
Recrystallize the purified product from hot ethanol and hot water for further purification.[8]
Protocol 3: Solvent-Free Ball-Milling Method
This environmentally friendly approach avoids the use of solvents and often proceeds under catalyst-free conditions.[11]
Materials:
-
Ethyl acetoacetate (0.02 mol)
-
Malononitrile (0.02 mol)
-
Elemental sulfur (0.02 mol)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Place a mixture of ethyl acetoacetate (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) into a tempered vial of a planetary ball mill.[11]
-
Mill the mixture for 30 minutes at a rotation speed of 750 rpm.[11]
-
Monitor the reaction progress by taking small aliquots at intervals and analyzing them by TLC.[11]
-
After completion, purify the crude product by recrystallization from ethyl acetate.[11]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Gewald Synthesis
| Method | Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Conventional Heating | Acetone | Ethyl cyanoacetate | Diethylamine, 50°C | 3 hours | 85% | [12][13] |
| Conventional Heating | Ketone | Ethyl cyanoacetate | Diethylamine, 55-65°C | 2 hours | N/A | [4] |
| Microwave-Assisted | Acetophenone derivs. | Ethyl cyanoacetate | 120°C | N/A | 44.17% | [8] |
| Ball-Milling | Ethyl acetoacetate | Malononitrile | Solvent-free, 750 rpm | 30 minutes | High | [11] |
| Ultrasound Irradiation | Ethyl acetoacetate | Ethyl cyanoacetate | Morpholine | 40 minutes | 78% | [14] |
N/A: Not available in the cited source.
Table 2: Spectroscopic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [12][13] |
| ¹³C NMR | (400 MHz, CDCl₃) δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 | [12][13] |
| ESI-MS | m/z calculated for C₈H₁₁NO₂S: 185.05; found [M + H]⁺ 186.15 | [12][13] |
| IR (KBr) | ν 3416, 3294 (NH), 2986, 2856 (CH), 1645 (C=O), 1601, 1493 (C=C), 1263 (C-O) cm⁻¹ (for a similar derivative) | [15] |
Visualizations
Gewald Reaction Mechanism
The reaction mechanism initiates with a Knoevenagel condensation between the ketone and the α-cyanoester to form a stable intermediate. The exact mechanism for the addition of elemental sulfur is still under investigation but is thought to proceed through a postulated intermediate, which then cyclizes and tautomerizes to yield the final 2-aminothiophene product.[6]
Caption: The reaction mechanism of the Gewald synthesis.
Experimental Workflow for Gewald Synthesis
The following diagram illustrates the general experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Experimental workflow for the Gewald synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. sciforum.net [sciforum.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. heteroletters.org [heteroletters.org]
- 15. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Ethyl 2-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile synthetic building block, Ethyl 2-aminothiophene-3-carboxylate. This compound is a cornerstone in the synthesis of various heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their wide range of biological activities.
Application Notes
This compound is a highly functionalized thiophene derivative that serves as a key intermediate in the synthesis of a multitude of bioactive molecules.[1][2][3] Its utility stems from the presence of three reactive centers: the amino group, the ester group, and the thiophene ring itself, which can undergo further substitution.
Key Applications:
-
Synthesis of Thieno[2,3-d]pyrimidines: This is the most prominent application. The amino and ester groups are perfectly positioned for cyclocondensation reactions with various one-carbon synthons (e.g., formamide, formic acid, urea) to construct the pyrimidine ring fused to the thiophene core.[4][5] Thieno[2,3-d]pyrimidines are bioisosteres of purines and exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[5][6]
-
Gewald Reaction: this compound and its derivatives are typically synthesized via the Gewald three-component reaction.[7][8] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7][9] This reaction is highly efficient and allows for the creation of a diverse library of substituted 2-aminothiophenes.[7]
-
Synthesis of Schiff Bases: The amino group can readily react with aldehydes to form Schiff bases. These hybrid molecules, combining the thiophene core with an imine linkage, are explored for their potential biological activities.[9]
-
Drug Discovery and Medicinal Chemistry: The thieno[2,3-d]pyrimidine scaffold derived from this building block is a "privileged structure" in drug discovery. It has been incorporated into molecules targeting various biological targets, including tyrosine kinases (e.g., VEGFR-2, FLT3), and has shown potential as anticancer and antimicrobial agents.[5][10]
-
Agrochemical Research: The versatility of this building block extends to agrochemical research for the design of novel pesticides and herbicides.[1]
Experimental Protocols
Herein are detailed protocols for the synthesis of this compound via the Gewald reaction and its subsequent conversion to a thieno[2,3-d]pyrimidine derivative.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Gewald Reaction Example)
This protocol describes the synthesis of a substituted this compound from cyclohexanone.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine or triethylamine)[2][9]
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 150 mL of absolute ethanol.[2]
-
Slowly add morpholine (5 mL) or another suitable base to the stirred mixture over a period of 30 minutes at a temperature of 35-40 °C.[9]
-
Heat the reaction mixture to 55-65 °C and maintain stirring for 2-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath or refrigerate overnight to facilitate precipitation of the product.[2][9]
-
Collect the crude product by filtration, wash with cold water (5 mL), and then recrystallize from ethanol to obtain pure Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[9]
Expected Yield: 70-85%[9]
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[1][11]thieno[2,3-d]pyrimidin-4(3H)-one
This protocol details the cyclization of the previously synthesized aminothiophene to form a thieno[2,3-d]pyrimidine.
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Place Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) in a round-bottom flask.
-
Add an excess of formamide (e.g., 20 mL).
-
Heat the mixture to reflux (approximately 180-200 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
Quantitative Data
Table 1: Yields of this compound Derivatives via Gewald Reaction
| Ketone/Aldehyde | Product | Catalyst/Solvent | Yield (%) | Reference |
| Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Morpholine/Methanol | 70-85 | [9] |
| Cyclopentanone | Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Morpholine/Methanol | - | [9] |
| 3-Pentanone | Ethyl 2-amino-4,5-diethylthiophene-3-carboxylate | Diethylamine/Ethanol | - | [12] |
| Acetophenone | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Diethylamine/Ethanol | - | [2] |
Table 2: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine derivative 5 | FLT3 Kinase Inhibition | 32.435 ± 5.5 | [5] |
| Thieno[2,3-d]pyrimidine derivative 18 | VEGFR-2 Kinase Inhibition | 0.084 | [10] |
| Nitro-substituted thiophene derivative | Antibacterial (Bacillus cereus) | Zone of inhibition: 9mm at 200µl/ml | [13] |
| Dichloro-substituted thiophene derivative | Antibacterial (Bacillus cereus) | Zone of inhibition: 11mm at 200µl/ml | [13] |
Visualizations
Caption: Workflow for the Gewald three-component synthesis.
Caption: Synthetic pathway to thieno[2,3-d]pyrimidines.
Caption: Relationship between the building block and its applications.
References
- 1. Ethyl 3-aminothiophene-2-carboxylate [myskinrecipes.com]
- 2. ijpbs.com [ijpbs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Page loading... [guidechem.com]
- 12. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
synthesis of thieno[2,3-d]pyrimidines from Ethyl 2-aminothiophene-3-carboxylate
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from Ethyl 2-aminothiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, the thieno[2,3-d]pyrimidine scaffold is a cornerstone in the design of novel therapeutics, exhibiting a wide range of biological activities, including potent kinase inhibition. This document provides detailed application notes and experimental protocols for the synthesis of various thieno[2,3-d]pyrimidine derivatives, commencing from the versatile starting material, this compound.
The synthetic strategies outlined herein encompass the construction of key derivatives such as thieno[2,3-d]pyrimidin-4(3H)-ones, thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, and further functionalized analogues via 4-chloro and 4-amino intermediates. These protocols are designed to be reproducible and scalable, providing a solid foundation for medicinal chemistry and drug discovery programs.
Synthetic Overview
The synthesis of the thieno[2,3-d]pyrimidine core from this compound typically involves the annulation of the pyrimidine ring onto the thiophene backbone. This can be achieved through several cyclization strategies, primarily dictated by the choice of the one-carbon or three-atom synthon used for the pyrimidine ring formation. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for thieno[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of this compound via Gewald Reaction
The Gewald reaction is a versatile and widely used one-pot multicomponent reaction for the synthesis of substituted 2-aminothiophenes.[1][2][3]
Materials:
-
Ketone or aldehyde (e.g., cyclohexanone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or another suitable base (e.g., diethylamine, triethylamine)[3]
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
To this suspension, add the base (e.g., morpholine, 1.0 eq.) dropwise at room temperature.[3]
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to afford the crude this compound.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of this compound with formamide to yield the thieno[2,3-d]pyrimidin-4(3H)-one core structure.[1][5]
Materials:
-
This compound
-
Formamide
Procedure:
-
Place this compound (1.0 eq.) in a round-bottom flask.
-
Add a large excess of formamide (e.g., 10-20 equivalents).
-
Heat the mixture to reflux (typically 180-200 °C) and maintain for 2-4 hours.[5] Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product.
-
Pour the cooled mixture into ice-water to precipitate the product completely.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 3: Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol outlines the synthesis of the dione derivative by reacting this compound with urea.[6]
Materials:
-
This compound
-
Urea
Procedure:
-
Thoroughly mix this compound (1.0 eq.) and urea (a large excess, e.g., 5-10 equivalents) in a flask.
-
Heat the mixture in an oil bath at 190-200 °C for 2-3 hours.[6]
-
The reaction mixture will become a melt and then solidify upon completion.
-
Allow the mixture to cool to room temperature.
-
Treat the solid mass with a hot aqueous sodium hydroxide solution to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Collect the precipitate by filtration, wash with water, and dry.
Protocol 4: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
The 4-chloro derivative is a key intermediate for further functionalization, particularly for the introduction of various nucleophiles at the C4 position.[5][7]
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (optional, as solvent)
Procedure:
-
Suspend thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃). Toluene can be used as a co-solvent.[7]
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours, until the reaction is complete as indicated by TLC.[7]
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
The 4-chlorothieno[2,3-d]pyrimidine will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry.
Protocol 5: Synthesis of 4-Aminothieno[2,3-d]pyrimidines
This protocol describes the nucleophilic substitution of the 4-chloro group with an amine.[7]
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine
-
Desired amine (primary or secondary)
-
Solvent (e.g., N,N-dimethylformamide - DMF, isopropanol)
-
Base (optional, e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve 4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in a suitable solvent such as DMF.
-
Add the desired amine (1.0-1.2 eq.). A base can be added to scavenge the HCl generated.
-
Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine, for several hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
The 4-aminothieno[2,3-d]pyrimidine derivative will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various thieno[2,3-d]pyrimidine derivatives.
Table 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Formamide | Neat | 190-200 | 3 | 85 | [5] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Formamide | Neat | Reflux | 4 | 78 | [1] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Neat | 180 | 2 | 90 | [8] |
Table 2: Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | Neat | 110 | 2 | 90 | [7] |
| 4-Chlorothieno[2,3-d]pyrimidine | Methylamine | DMF | 155 | 3 | 54 | [7] |
| 4-Chlorothieno[2,3-d]pyrimidine | Aniline | Isopropanol | Reflux | 6 | 82 | [6] |
| This compound | Urea | Neat | 200 | 2 | 75 | [6] |
Biological Significance and Signaling Pathways
Thieno[2,3-d]pyrimidines are prominent scaffolds in medicinal chemistry, often targeting protein kinases involved in cell signaling pathways crucial for cell proliferation, survival, and migration. Two notable targets are FMS-like tyrosine kinase 3 (FLT3) and Rho-associated coiled-coil containing protein kinase (ROCK).
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting uncontrolled cell growth. Thieno[2,3-d]pyrimidine derivatives have been developed as potent FLT3 inhibitors.[1][8]
Caption: FLT3 signaling pathway and its inhibition.
ROCK Signaling Pathway
ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, migration, and contraction. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer and cardiovascular disorders. Certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent ROCK inhibitors.[9][10]
Caption: ROCK signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Ethyl 2-Aminothiophene-3-carboxylate in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
Introduction: Ethyl 2-aminothiophene-3-carboxylate is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive amino group and an ester functionality on a thiophene core, make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to aid researchers in their drug discovery endeavors.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.
Quantitative Data: In Vitro Cytotoxicity of Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Derivative 1 | HeLa (Cervical Cancer) | 1.1 - 4.7 | [1] |
| Thiophene Derivative 1 | L1210 (Murine Leukemia) | 1.1 - 4.7 | [1] |
| Thiophene Derivative 1 | CEM (Human T-lymphoblastoid Leukemia) | 1.1 - 4.7 | [1] |
| Compound 480 | HeLa (Cervical Cancer) | 12.61 (µg/mL) | [2] |
| Compound 480 | Hep G2 (Liver Cancer) | 33.42 (µg/mL) | [2] |
| Compound 471 | HeLa (Cervical Cancer) | 23.79 (µg/mL) | [2] |
| Compound 471 | Hep G2 (Liver Cancer) | 13.34 (µg/mL) | [2] |
| TP 5 | HepG2 (Liver Cancer) | <30.0 (µg/mL) | [3] |
| TP 5 | SMMC-7721 (Liver Cancer) | <30.0 (µg/mL) | [3] |
| Thiophene Carboxamide 2b | Hep3B (Liver Cancer) | 5.46 | [4] |
| Thiophene Carboxamide 2d | Hep3B (Liver Cancer) | 8.85 | [4] |
| Thiophene Carboxamide 2e | Hep3B (Liver Cancer) | 12.58 | [4] |
Antimicrobial Applications
The thiophene nucleus is a well-established pharmacophore in the design of antimicrobial agents. This compound serves as a key intermediate for the synthesis of novel compounds with potent activity against a variety of bacterial and fungal pathogens.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Thiophene-Isoxazole LK7 | Staphylococcus aureus | 6.75 | [5] |
| Thiophene-Isoxazole PUB9 | Staphylococcus aureus | < 125 | [5] |
| Thiophene-Isoxazole PUB9 | Pseudomonas aeruginosa | 125 - 250 | [5] |
| Thiophene-Isoxazole PUB9 | Candida albicans | 125 - 250 | [5] |
| Tetrahydrobenzothiophene 3b | Escherichia coli | 1.11 (µM) | [6] |
| Tetrahydrobenzothiophene 3b | Pseudomonas aeruginosa | 1.00 (µM) | [6] |
| Tetrahydrobenzothiophene 3b | Salmonella | 0.54 (µM) | [6] |
| Tetrahydrobenzothiophene 3k | Pseudomonas aeruginosa | 0.61 (µM) | [6] |
| Tetrahydrobenzothiophene 3k | Salmonella | 0.73 (µM) | [6] |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [7] |
Anti-inflammatory Applications
Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.
Quantitative Data: In Vivo Anti-inflammatory Activity
| Compound | Assay | Inhibition (%) | Reference |
| 2-Amino-thiophene derivative 15 | Carrageenan-induced paw edema (50 mg/kg) | 58.46 | [8] |
| Ibuprofen (Standard) | Carrageenan-induced paw edema | - | [9] |
| Thiophene derivative 1c | Carrageenan-induced paw edema | - | [9] |
Experimental Protocols
Synthesis Protocol: Gewald Reaction for this compound Derivatives
The Gewald reaction is a one-pot, multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[10]
Materials:
-
Appropriate ketone or aldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Solvent (e.g., ethanol, methanol)[12]
Procedure:
-
To a stirred mixture of the ketone/aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).
-
Slowly add the base catalyst (0.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for a period ranging from a few hours to overnight.[12]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash it with a cold solvent (e.g., ethanol).
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.[11]
Caption: General workflow for the Gewald synthesis.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene derivative compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[13]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[13]
Caption: Experimental workflow for the MTT assay.
Biological Assay Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiophene derivative compounds (dissolved in DMSO)
-
96-well microtiter plates
-
0.5 McFarland standard
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Compound Dilution: Prepare a stock solution of each thiophene derivative in DMSO. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.[11]
-
Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO).[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[11]
Caption: Workflow for MIC determination.
Signaling Pathway
Apoptosis Induction by Thiophene Derivatives
Many thiophene-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate|97% [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. staff.najah.edu [staff.najah.edu]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsbr.org [jpsbr.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
Applications in the Synthesis of Anti-inflammatory Agents: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthesis of anti-inflammatory agents, with a focus on recent advancements and novel chemical entities. The information is intended to guide researchers in the development of next-generation therapies for inflammatory disorders.
Novel Synthetic Approaches to Established NSAIDs
Continuous innovation in synthetic methodology allows for more efficient, cost-effective, and environmentally friendly production of widely used non-steroidal anti-inflammatory drugs (NSAIDs). Recent advancements in the synthesis of ibuprofen and naproxen exemplify this progress.[1][2][3]
Continuous-Flow Synthesis of Ibuprofen
Continuous-flow synthesis offers significant advantages over traditional batch processing, including improved safety, higher yields, and reduced reaction times.[4] One notable approach involves an iodine-mediated 1,2-aryl migration reaction, which can quantitatively convert the ketone substrate to a methyl ester intermediate.[3] Another method utilizes a 'superbase' for direct alkylation of the benzylic anion of p-xylene, achieving a 50% yield in three steps within 10 minutes.[1][3]
Asymmetric Hydrogenation for Chiral Profens
The synthesis of enantiomerically pure (S)-NSAIDs like (S)-naproxen and (S)-ibuprofen is crucial, as the (S)-enantiomer is significantly more active. Asymmetric hydrogenation using chiral catalysts, such as chiral ferrocene-ruthenium complexes, has emerged as a powerful technique. This method can produce (S)-naproxen and (S)-ibuprofen with over 97% chemical yield and over 97% enantiomeric purity.[1][3]
Table 1: Comparison of Modern Synthetic Methods for Ibuprofen and Naproxen
| Method | Key Features | Yield | Enantiomeric Purity | Reference |
| Continuous-Flow (Iodine-mediated) | Uses trifluorosulfonic acid as a catalyst, avoids aluminum byproducts. | Quantitative | N/A (produces racemic) | [3] |
| Continuous-Flow ('Superbase') | Direct alkylation of p-xylene using KOtBu and tBuLi. | 50% (3 steps) | N/A (produces racemic) | [1][3] |
| Asymmetric Hydrogenation | Employs a chiral ferrocene-ruthenium complex catalyst. | >97% | >97% | [1][3] |
| Palladium-Coupling | Reaction of an aryl bromide with a TMS-enolate of propionic acid. | >95% | N/A (produces racemic) | [1] |
Design and Synthesis of Selective COX-2 Inhibitors
A major focus in anti-inflammatory drug discovery is the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5] The design of these agents often involves incorporating specific pharmacophoric features that preferentially bind to the active site of the COX-2 enzyme.[6]
Thiophene-Based Selective COX-2 Inhibitors
Recent research has explored 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives as potent and selective COX-2 inhibitors. One promising compound, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa), demonstrated a high selective COX-2 inhibition with an IC50 value of 0.29 μM and a selectivity index of 67.24, which is superior to celecoxib (IC50 = 0.42 μM, selectivity index = 33.8).[7]
Hybrid Molecules and Multi-target Agents
Another strategy involves creating hybrid molecules that combine an NSAID pharmacophore with other functional groups to enhance activity or reduce side effects. This can include the hybridization of different pharmacophores to achieve a synergistic effect.[8] For instance, tethering 1,2,3-triazole and benzenesulfonamide pharmacophores to existing NSAIDs has yielded new selective COX-2 inhibitors with improved in vivo efficacy.[6]
Table 2: In Vitro Activity of Novel Selective COX-2 Inhibitors
| Compound | Target/Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | Pyrazole | 14.2 | 0.42 | 33.8 | [7] |
| Compound VIIa | 2-Benzamido-thiophene-3-carboxamide | 19.5 | 0.29 | 67.24 | [7] |
| Compound 6b | NSAID-1,2,3-triazole-benzenesulfonamide Hybrid | 13.16 | 0.04 | 329 | [6] |
| Compound 6j | NSAID-1,2,3-triazole-benzenesulfonamide Hybrid | 12.48 | 0.04 | 312 | [6] |
| Pterostilbene Derivative (E2) | Stilbenoid | - | - | - | [9] |
| Isonicotinate (Compound 5) | Isonicotinoyl | - | - | - | [10] |
Note: The inhibitory activity of Pterostilbene Derivative (E2) and Isonicotinate (Compound 5) was measured by nitric oxide (NO) inhibition and reactive oxygen species (ROS) inhibition, respectively, and not directly against COX enzymes.
Experimental Protocols
General Synthesis of Thiourea Derivatives of Naproxen
This protocol outlines a general procedure for the synthesis of thiourea derivatives of naproxen, which have shown potential as anti-inflammatory agents.[11]
Objective: To synthesize novel thiourea derivatives of naproxen for biological evaluation.
Materials:
-
S-naproxen
-
Oxalyl chloride
-
Potassium thiocyanate
-
Aromatic amines or aromatic amino acid esters
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Synthesis of Naproxen Acyl Chloride: Dissolve S-naproxen in dry DCM. Add oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent under reduced pressure to obtain the crude naproxen acyl chloride.
-
Synthesis of Naproxen Isothiocyanate: Dissolve the crude naproxen acyl chloride in dry acetone. Add a solution of potassium thiocyanate in acetone. Reflux the mixture for 1 hour. Cool the reaction mixture and filter to remove potassium chloride. Evaporate the solvent to yield the naproxen isothiocyanate.
-
Synthesis of Thiourea Derivatives: Dissolve the naproxen isothiocyanate in a suitable solvent (e.g., DCM or DMF). Add the desired aromatic amine or amino acid ester. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and purify the product by column chromatography or recrystallization.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used method to screen for the acute anti-inflammatory activity of new compounds.[11][12][13]
Objective: To evaluate the in vivo anti-inflammatory effect of synthesized compounds in a rat model.
Materials:
-
Wistar rats (or other suitable rodent model)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Diclofenac Sodium, Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose (e.g., 10 mg/kg or 50 mg/kg body weight).[12][14] The control group receives the vehicle.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay is used to assess the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated macrophage cells.[9][15]
Objective: To determine the effect of test compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][15]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds
-
Positive control (e.g., Dexamethasone)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[9]
-
Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[9]
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. Read the absorbance at 540 nm.[9]
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Pathway in Inflammation
The primary mechanism of action for most NSAIDs is the inhibition of the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[5]
Caption: The Cyclooxygenase (COX) pathway in inflammation.
General Workflow for Synthesis and Evaluation of Novel Anti-inflammatory Agents
The development of new anti-inflammatory drugs follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow for anti-inflammatory drug discovery.
Logical Relationship in the Design of Selective COX-2 Inhibitors
The design of selective COX-2 inhibitors is based on exploiting the structural differences between the COX-1 and COX-2 active sites.
References
- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Ibuprofen and Naproxen - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. RECENT DEVELOPMENT IN COX-2 INHIBITORS SYNTHESIS AND THEIR PHARMACOLOGICAL EVALUATION: A REWIEV | Semantic Scholar [semanticscholar.org]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. longdom.org [longdom.org]
- 14. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
Application Note: Development of Novel Antimicrobial Compounds from Ethyl 2-aminothiophene-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 2-aminothiophene scaffold, particularly Ethyl 2-aminothiophene-3-carboxylate, represents a versatile and privileged starting material for the synthesis of a wide range of heterocyclic compounds with significant pharmacological potential.[1] Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against drug-resistant bacteria and various fungal pathogens.[2][3][4] This document provides detailed protocols for the synthesis of novel thiophene-based compounds, methodologies for their antimicrobial evaluation, and a summary of expected results based on current literature.
Synthesis of Antimicrobial Thiophene Derivatives
The foundational step involves the synthesis of the 2-aminothiophene core, typically via the Gewald reaction, which is a multi-component condensation.[5] This scaffold is then elaborated through cyclization reactions to generate diverse heterocyclic systems such as thieno[2,3-d]pyrimidines and pyrazoles, which are known to possess antimicrobial properties.[6][7][8]
Protocol 1.1: One-Pot Synthesis of this compound Derivatives (Gewald Reaction)
This protocol describes a versatile one-pot synthesis for the 2-aminothiophene scaffold.[9]
-
Reaction Setup: In a round-bottom flask, combine the appropriate ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
-
Catalyst Addition: With continuous stirring at 35-40°C, slowly add morpholine or diethylamine (5 mL) dropwise over 30 minutes.[5][9]
-
Reaction: Continue stirring the mixture for 3-4 hours and then allow it to stand overnight, preferably by refrigerating it.[5]
-
Isolation: Pour the reaction mixture into crushed ice. Collect the resulting precipitate by filtration.
-
Purification: Wash the crude product with water and recrystallize from a suitable solvent like ethanol to obtain the purified Ethyl 2-amino-substituted-thiophene-3-carboxylate derivative.[1][10]
Protocol 1.2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This protocol details the cyclization of the aminothiophene scaffold to form fused pyrimidine systems.[11]
-
Reaction Mixture: In absolute ethanol (3 mL), create a mixture of the synthesized this compound derivative (e.g., compound from Protocol 1.1) and an equimolar amount of a suitable reagent like 2-bromothiazole.[11]
-
Acidification: Add a few drops of hydrochloric acid to catalyze the reaction.
-
Reflux: Reflux the mixture for 3-5 hours. The product will often begin to precipitate during this time.[11]
-
Isolation and Purification: Cool the reaction mixture, filter the precipitate, and wash it with cold ethanol. Recrystallize the solid from absolute ethanol to yield the purified thieno[2,3-d]pyrimidine product.
Caption: General workflow for the synthesis of antimicrobial thiophene derivatives.
Antimicrobial Screening Protocols
Once synthesized, the novel compounds must be evaluated for their antimicrobial efficacy. Standard methods include agar diffusion assays for preliminary screening and broth microdilution to determine quantitative measures of activity like the Minimum Inhibitory Concentration (MIC).
Protocol 2.1: Agar Disc/Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[5][12]
-
Media Preparation: Prepare sterile Mueller-Hinton Agar plates.
-
Inoculation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli, P. aeruginosa) equivalent to a 0.5 McFarland standard. Uniformly swab the entire surface of the agar plate with this suspension.
-
Compound Application:
-
Disc Method: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound (e.g., 5 mg/mL in DMSO). Place the discs onto the inoculated agar surface.
-
Well Method: Create holes (6 mm diameter) in the agar using a sterile cork borer. Add a defined volume (e.g., 100 µL) of the test compound solution into each well.[12]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc or well. A larger zone indicates greater sensitivity of the microbe to the compound. Standard antibiotics (e.g., Ampicillin, Gentamicin) should be used as positive controls.[3]
Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[13]
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Add 50 µL of the microbial suspension (adjusted to ~5 x 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 2.3: Time-Kill Kinetic Assay
This assay assesses whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[2]
-
Culture Preparation: In flasks containing MHB, add the test compound at concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Inoculate with the test organism to a final density of ~5 x 10^5 CFU/mL. Include a growth control flask without the compound.
-
Sampling: Incubate the flasks at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Plating and Counting: Perform serial dilutions of the collected aliquots and plate them on nutrient agar. After incubation, count the number of colonies to determine the viable cell count (CFU/mL).
-
Analysis: Plot log10 CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[2]
Caption: High-level workflow for antimicrobial screening of novel compounds.
Data Presentation
Quantitative data from synthesis and antimicrobial testing should be organized for clear comparison.
Table 1: Physicochemical Properties of Synthesized Thiophene Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance |
|---|---|---|---|---|
| 1a | C₁₃H₁₂N₂O₃S | 42 | 157-159 | Reddish-brown powder[12] |
| 1b | C₉H₁₂N₂SO | 72 | 130 | White solid[5] |
| 1c | C₁₂H₁₁NO₂S | 70-85 | 145-147 | Yellow crystal[9] |
| 2a | C₉H₁₂N₂S | 75 | 210 | Pale yellow solid[5] |
Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of Selected Compounds
| Compound ID | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | A. fumigatus (Fungus) |
|---|---|---|---|---|---|
| Cpd 7 | 18 | 17 | 15 | 24 | 19[3] |
| Cpd 8a | 16 | 15 | 14 | 16 | 20[3] |
| Cpd 8b | 17 | 16 | 13 | 17 | 21[3] |
| Gentamicin | 22 | 21 | 20 | 20 | N/A[3] |
| Amphotericin B | N/A | N/A | N/A | N/A | 25[12] |
Table 3: Minimum Inhibitory Concentration (MIC) in mg/L for Lead Compounds
| Compound ID | A. baumannii (Col-R) | E. coli (Col-R) | C. difficile |
|---|---|---|---|
| Thiophene 4 | 4 | 16 | N/A[2] |
| Thiophene 5 | 32 | >64 | N/A[2] |
| Thiophene 8 | 32 | 32 | N/A[2] |
| Spiro-oxadiazole 17 | N/A | N/A | 2-4[13] |
Hypothesized Mechanism of Action
While the precise mechanism for each new derivative requires detailed investigation, studies on similar thiophene-based compounds suggest a multi-faceted mode of action, primarily targeting the bacterial cell envelope.[2]
Key Hypothesized Actions:
-
Membrane Permeabilization: Thiophene derivatives have been shown to increase the permeability of bacterial membranes, leading to leakage of intracellular components and disruption of cellular integrity.[2]
-
Targeting Outer Membrane Proteins (OMPs): In Gram-negative bacteria, these compounds may exhibit a strong binding affinity for essential outer membrane proteins, such as OmpC, OmpW, and CarO1.[2] This interaction could disrupt nutrient transport and compromise the structural barrier of the outer membrane.
-
Enzyme Inhibition: Some related structures are known to inhibit key bacterial enzymes, such as phospholipase D, which could interfere with cell signaling and membrane maintenance.[2]
References
- 1. ijpbs.com [ijpbs.com]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpscr.info [ijpscr.info]
- 6. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. connectjournals.com [connectjournals.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Versatile Role of Ethyl 2-aminothiophene-3-carboxylate in Agrochemical Innovation
Application Note
Ethyl 2-aminothiophene-3-carboxylate is a pivotal heterocyclic building block in the synthesis of a diverse range of agrochemicals, particularly fungicides and herbicides. Its unique structural features, including a reactive amino group and an ester functionality on a thiophene core, allow for the construction of complex molecules with significant biological activity. This document provides an overview of its application in agrochemical synthesis, focusing on the preparation of potent fungicides and herbicides through established and novel synthetic routes.
Key Applications in Agrochemical Synthesis
This compound serves as a versatile precursor for several classes of agrochemicals. Its derivatives have been extensively explored for their fungicidal and herbicidal properties.
Fungicide Synthesis: One of the most significant applications is in the development of succinate dehydrogenase inhibitor (SDHI) fungicides. The 2-aminothiophene moiety can be elaborated into complex carboxamides that exhibit potent inhibition of this crucial enzyme in the fungal respiratory chain.
Herbicide Synthesis: In the realm of herbicides, this compound is a key starting material for the synthesis of thienopyrimidine derivatives. These compounds often act by inhibiting key enzymes in the plant's metabolic pathways, such as acetolactate synthase (ALS).
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Gewald Reaction
The Gewald reaction is a cornerstone for the synthesis of substituted 2-aminothiophenes. This one-pot, three-component reaction offers a straightforward and efficient route to these valuable intermediates.[1][2][3]
Reaction Scheme:
A ketone or aldehyde is condensed with an active methylene nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
Materials:
-
Appropriate ketone (e.g., cyclohexanone) (0.05 mol)
-
Ethyl cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Methanol (30 mL)
-
Morpholine (5 mL)
Procedure:
-
In a round-bottom flask, combine the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
-
With stirring, slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration and wash it with ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure substituted this compound.[1]
Expected Yields: Yields for this reaction are typically in the range of 70-85%.[1][4]
Protocol 2: Synthesis of Thiophene Carboxamide Fungicides
This protocol outlines the general steps for converting an this compound derivative into a thiophene carboxamide with potential fungicidal activity.
Reaction Scheme:
This is a multi-step synthesis involving the hydrolysis of the ester, conversion to an acid chloride, and subsequent amidation.
Materials:
-
Substituted this compound (from Protocol 1)
-
Aqueous sodium hydroxide
-
Thionyl chloride or oxalyl chloride
-
Appropriate amine
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Triethylamine or other suitable base
Procedure:
-
Hydrolysis: Saponify the ester group of the starting material using an aqueous solution of sodium hydroxide to yield the corresponding carboxylic acid.
-
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride by treating it with thionyl chloride or oxalyl chloride in an anhydrous solvent.
-
Amidation: React the acid chloride with the desired amine in the presence of a base like triethylamine to form the final thiophene carboxamide.
-
Purification: Purify the product using standard techniques such as column chromatography or recrystallization.
Protocol 3: Synthesis of Thienopyrimidine Herbicides
Thienopyrimidine derivatives are synthesized by the cyclization of 2-aminothiophene precursors with various reagents.[5][6]
Reaction Scheme:
This protocol describes a common method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.
Materials:
-
Substituted this compound
-
Formamide or a mixture of triethyl orthoformate and a primary amine
Procedure:
-
Method A (with Formamide): Heat the substituted this compound with an excess of formamide. The formamide serves as both a reactant and a solvent.
-
Method B (with Triethyl Orthoformate and Amine): Reflux the 2-aminothiophene derivative with triethyl orthoformate to form an intermediate ethoxymethyleneamino derivative. Subsequent reaction with a primary amine leads to the cyclized thienopyrimidinone.[5]
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the product. Collect the solid by filtration and purify by recrystallization.
Data Presentation
Table 1: Synthesis of this compound Derivatives (Gewald Reaction)
| Ketone/Aldehyde | Product | Yield (%) | Reference |
| Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 70-85 | [1] |
| Acetone | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Not specified | [7] |
| Phenylacetaldehyde | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Not specified | [1] |
Table 2: Antifungal Activity of Thiophene Carboxamide Derivatives against Sclerotinia sclerotiorum
| Compound | EC50 (mg/L) | IC50 (µM) of SDH | Reference |
| 4g | Not specified | 1.01 ± 0.21 | [8][9] |
| 4i | 0.140 ± 0.034 | 4.53 ± 0.19 | [8][9] |
| Boscalid (Reference) | 0.645 ± 0.023 | 3.51 ± 2.02 | [8][9] |
Table 3: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives (Thienopyrimidine Analogs)
| Compound | Plant Species | Activity at 1 mM | Reference |
| 2o | Bentgrass (Agrostis stolonifera) | Good (Ranking 4-5) | [10] |
| Flumioxazin (Reference) | Bentgrass (Agrostis stolonifera) | Good (Ranking 4-5) | [10] |
Visualizations
Caption: The Gewald three-component reaction for the synthesis of 2-aminothiophenes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Dyes and Functional Materials from Thiophene Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and application of various functional materials derived from thiophene precursors. The unique electronic and structural properties of the thiophene ring make it a versatile building block for a wide range of materials, including vibrant dyes, high-performance organic semiconductors, and biologically active molecules.[1][2]
Synthesis of Thiophene-Based Dyes
Thiophene-based dyes are a significant class of chromophores known for their bright colors and good fastness properties.[3] The electron-rich nature of the thiophene ring allows for extensive π-conjugation, leading to intense absorption in the visible spectrum.[4] A common synthetic route to access a variety of thiophene azo dyes involves the initial synthesis of a 2-aminothiophene precursor via the Gewald reaction, followed by diazotization and azo coupling.[5]
Key Synthetic Methodologies
Gewald Reaction: This is a one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[6][7]
Diazotization and Azo Coupling: This two-step process is used to form the characteristic azo bond (-N=N-). A primary aromatic amine, such as a 2-aminothiophene, is converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound to form the final azo dye.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (A 2-Aminothiophene Precursor)
This protocol describes the synthesis of a 2-aminothiophene derivative using the Gewald reaction.
Materials:
-
Butan-2-one (ketone)
-
Ethyl cyanoacetate (active methylene compound)
-
Elemental sulfur
-
Triethylamine (base)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine butan-2-one (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add triethylamine (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Protocol 2: Synthesis of a Thiophene-Based Azo Dye
This protocol outlines the synthesis of a disperse azo dye from the previously prepared 2-aminothiophene precursor.
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-dimethylaniline (coupling agent)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Suspend ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 equivalent) in a mixture of concentrated HCl and water at 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) to the suspension while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve N,N-dimethylaniline (1 equivalent) in a dilute HCl solution and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-5 by adding a solution of sodium hydroxide. A colored precipitate will form.
-
Continue stirring for 1-2 hours in the ice bath.
-
-
Isolation and Purification:
-
Filter the precipitated dye and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in a vacuum oven.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.
-
Quantitative Data
| Dye Type | Precursor | Coupling Agent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Application |
| Thiophene Azo Dye | 2-Aminothiophene derivative | N,N-dialkylaniline | 450-550 | 25,000-45,000 | Textile Dyeing |
| Hetarylazo Thiophene Dye | 2-Aminothiophene derivative | Pyridone derivative | 500-600 | 30,000-50,000 | High-Performance Pigments |
Synthesis of Thiophene-Based Functional Materials for Organic Electronics
Thiophene-based oligomers and polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability.[8] Materials like dithieno[3,2-b:2',3'-d]thiophene (DTT) and its derivatives are widely used as the active semiconductor layer in Organic Field-Effect Transistors (OFETs).[1][9][10] The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[6][11]
Key Synthetic Methodologies
Stille Cross-Coupling Reaction: This reaction forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide, catalyzed by a palladium complex. It is a highly versatile and functional group tolerant reaction, making it ideal for the synthesis of complex conjugated molecules.[6][11]
Experimental Protocols
Protocol 3: Synthesis of 2,6-bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene (DTT-SnMe₃) - A Stille Coupling Precursor
This protocol describes the synthesis of a key building block for DTT-based polymers.
Materials:
-
Dithieno[3,2-b:2',3'-d]thiophene (DTT)
-
n-Butyllithium (n-BuLi)
-
Trimethyltin chloride (Me₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve DTT (1 equivalent) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equivalents) dropwise to the solution and stir for 1 hour at -78°C.
-
Add trimethyltin chloride (2.5 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization from hexanes to yield DTT-SnMe₃.
Protocol 4: Synthesis of a DTT-based Co-polymer via Stille Coupling
This protocol details the polymerization of the DTT-SnMe₃ monomer with a dibrominated co-monomer.
Materials:
-
DTT-SnMe₃ (from Protocol 3)
-
Dibrominated aromatic co-monomer (e.g., 2,5-dibromo-3-hexylthiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve DTT-SnMe₃ (1 equivalent), the dibrominated co-monomer (1 equivalent), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%) in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 24-48 hours.
-
Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene and reprecipitate into methanol to obtain the final polymer.
Quantitative Data for Thiophene-Based OFETs
| Semiconductor Material | Deposition Method | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | Solution-Shearing | 0.10 | > 10⁷ | [1] |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Physical Vapor Transport | up to 1.26 | 10⁶ - 10⁸ | [5] |
| Poly[2,5-(2-octyldodecyl)-3,6-diketopyrrolopyrrole-alt-5,5-(2,5-di(thien-2-yl)thieno[3,2-b]thiophene)] (DPP-DTT) | Spin Coating | ~0.2 | 10⁶ | [12] |
Thiophene-Based Functional Materials in Drug Development and Bioimaging
Thiophene derivatives have emerged as promising scaffolds in medicinal chemistry and bio-imaging due to their diverse biological activities and unique photophysical properties.[13][14] They have been investigated as inhibitors of various enzymes and signaling pathways implicated in diseases like cancer and inflammation.[13][15] Furthermore, their fluorescent properties are harnessed to develop probes for cellular imaging.[16][17][18]
Thiophene Derivatives as Inhibitors of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[2][19] Its aberrant activation is linked to various inflammatory diseases and cancers.[7] Several thiophene-containing small molecules have been identified as inhibitors of this pathway, often by targeting key kinases like IκB kinase (IKK).[20][21]
Experimental Protocol
Protocol 5: Synthesis of a Thiophene-Based Fluorescent Probe for Cellular Imaging
This protocol describes the synthesis of a simple thiophene-based fluorescent dye that can be used for cellular imaging.
Materials:
-
2-Acetylthiophene
-
4-Hydrazinobenzoic acid
-
Acetic acid (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) and 4-hydrazinobenzoic acid (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
The resulting hydrazone derivative is a fluorescent probe that can be used for cellular imaging after appropriate formulation.
Quantitative Data for a Thiophene-Based Fluorescent Probe
| Property | Value |
| Excitation Maximum (λex) | ~380 nm |
| Emission Maximum (λem) | ~450 nm |
| Quantum Yield (ΦF) | 0.1 - 0.3 |
| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ |
| Cellular Localization | Cytoplasm/Vesicles |
Visualizations
Experimental and Logical Workflows
Caption: Synthetic workflow for a thiophene-based azo dye.
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by a thiophene derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. ScholarWorks@Hongik: Development of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives as solution-processable small molecular semiconductors for organic thin film transistors [scholarworks.bwise.kr]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 15. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
N-Acylation of Ethyl 2-Aminothiophene-3-carboxylate: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The N-acylation of ethyl 2-aminothiophene-3-carboxylate is a crucial transformation in synthetic organic chemistry, providing a gateway to a diverse array of biologically active molecules and valuable intermediates for drug discovery and materials science. The resulting N-acylated 2-aminothiophenes are key scaffolds in compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed experimental procedures, comparative data, and a visual workflow for the efficient N-acylation of this compound, intended for researchers and professionals in the field of drug development and chemical synthesis.
Data Presentation: Comparative Analysis of Acylating Agents
The selection of an appropriate acylating agent and reaction conditions is critical for achieving high yields and purity of the desired N-acylated product. The following table summarizes yields obtained for the N-acylation of this compound and its analogues with various acylating agents, based on available literature.
| Entry | Acylating Agent | Substrate | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) |
| 1 | Acetyl Chloride | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Potter's Clay | Solvent-free | Room Temperature, 15 min | 92 |
| 2 | Benzoyl Chloride | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Potter's Clay | Solvent-free | Room Temperature, 10 min | 95 |
| 3 | 2-(Thiophen-2-yl)acetyl chloride | 2-Aminothiophene-3-carbonitrile | Triethylamine | THF | Room Temperature, 15 h | Not specified |
| 4 | Acetic Anhydride | 2-Aminothiophene derivatives | None | Solvent-free | Not specified | Good to Excellent |
| 5 | Substituted Benzaldehydes (via Knoevenagel) | Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Piperidine/Acetic Acid | Toluene | Reflux, 5-6 h | Not specified |
Experimental Protocols
This section outlines detailed methodologies for the N-acylation of this compound using two common acylating agents: acetyl chloride and acetic anhydride.
Protocol 1: N-Acetylation using Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 - 1.5 eq) or pyridine (as solvent and base) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of the reaction solvent, to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to afford ethyl 2-acetamidothiophene-3-carboxylate.
Protocol 2: N-Acetylation using Acetic Anhydride
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as catalyst or solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of acetic anhydride (2-5 eq). A catalytic amount of pyridine can be added to accelerate the reaction.
-
Heat the mixture at reflux for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into cold water or onto crushed ice to hydrolyze the excess acetic anhydride.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold water until the odor of acetic acid is no longer detectable.
-
Dry the product and recrystallize from ethanol to yield pure ethyl 2-acetamidothiophene-3-carboxylate.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the N-acylation of this compound.
Caption: Chemical transformation of N-acylation.
Caption: Generalized experimental workflow.
Application Notes and Protocols: Reaction of Ethyl 2-aminothiophene-3-carboxylate with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of compounds derived from the reaction of Ethyl 2-aminothiophene-3-carboxylate with aldehydes and ketones. The resulting Schiff bases and thieno[2,3-d]pyrimidines are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors for cancer therapy.
Introduction
This compound is a versatile starting material in heterocyclic synthesis. Its reaction with aldehydes and ketones primarily leads to two important classes of compounds: Schiff bases and, upon further cyclization, thieno[2,3-d]pyrimidines. The latter are particularly noteworthy as they are structurally analogous to purines and have been extensively investigated as inhibitors of various protein kinases involved in cancer signaling pathways.
Synthesis of this compound (Gewald Reaction)
The starting material, this compound, is commonly synthesized via the Gewald reaction, a one-pot multicomponent condensation.
General Reaction Scheme
Caption: Gewald reaction for the synthesis of this compound.
Experimental Protocol: Gewald Synthesis
Materials:
-
Appropriate ketone or aldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Morpholine (as catalyst)
-
Ethanol (solvent)
Procedure:
-
To a stirred mixture of the ketone/aldehyde (e.g., 0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (150 mL), slowly add morpholine (0.1 mol).
-
Heat the reaction mixture to 45-50 °C and stir for 2-3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization from ethanol.
Quantitative Data for Gewald Synthesis
| Ketone/Aldehyde | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone | Morpholine | Methanol | 3 | 45 | 70-85 | [1] |
| Acetone | Diethylamine | Ethanol | 2 | 55-65 | Not specified | |
| Butan-2-one | Morpholine | Methanol | 3 | 45 | 70-85 | [1] |
| Acetophenone | Morpholine | Methanol | 3 | 45 | 70-85 | [1] |
Reaction with Aldehydes and Ketones: Schiff Base Formation
The primary amino group of this compound readily reacts with aldehydes and ketones to form Schiff bases (imines).
General Reaction Scheme
Caption: Formation of Schiff bases from this compound.
Experimental Protocol: Schiff Base Synthesis
Materials:
-
This compound derivative (1.0 eq)
-
Substituted aldehyde or ketone (1.0 eq)
-
Ethanol (solvent)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve this compound (e.g., 1 mmol) and the corresponding aldehyde/ketone (1 mmol) in ethanol (10 mL).[1]
-
Add a few drops of concentrated sulfuric acid as a catalyst.[1]
-
Reflux the mixture for 3-4 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure Schiff base.[1]
Quantitative Data for Schiff Base Formation
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | H₂SO₄ | Ethanol | 3-4 | 70-85 | [1] |
| 4-Chlorobenzaldehyde | HCl | DMF | 3 | Not specified | |
| 4-Hydroxybenzaldehyde | HCl | DMF | 3 | 74 | |
| 4-Nitrobenzaldehyde | HCl | DMF | 3 | Not specified |
Synthesis of Thieno[2,3-d]pyrimidines
A significant application of this compound is its use as a precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold. This is typically achieved by reacting the aminothiophene with a one-carbon synthon like formamide or urea.
General Reaction Scheme
Caption: Synthesis of the thieno[2,3-d]pyrimidine core.
Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4-ones
Materials:
-
This compound derivative (1.0 eq)
-
Formamide or Urea (in excess)
Procedure with Formamide:
-
A mixture of the this compound derivative (e.g., 2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.[2]
-
After reflux, the mixture is allowed to cool to room temperature overnight.[2]
-
The solid that forms is collected by filtration, washed with water, and dried.
-
The crude product is then recrystallized from ethanol.[2]
Procedure with Urea:
-
A mixture of the this compound (e.g., 0.13 mol) and urea (1 mol) is heated at 200 °C for 2 hours.
-
The resulting solid mass is dissolved in warm 1 N sodium hydroxide and then acidified with 2 N hydrochloric acid.
-
The precipitate is collected by filtration and recrystallized from water.
Quantitative Data for Thieno[2,3-d]pyrimidine Synthesis
| Starting Material | Reagent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | 1.5 | Reflux | 92 | [2] |
| Mthis compound | Urea | 2 | 200 | 72 | |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Formamide | 1.5 | Reflux | Not specified | [2] |
Applications in Drug Development
Thieno[2,3-d]pyrimidine derivatives have emerged as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology.
Inhibition of EGFR Signaling Pathway
Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overactivation of the EGFR signaling pathway can lead to uncontrolled cell proliferation and survival.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Aminothiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of the Gewald aminothiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald aminothiophene synthesis?
The Gewald reaction is a multi-component reaction that synthesizes highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (such as a α-cyanoester or malononitrile), and elemental sulfur in the presence of a base.[1][2] It is a versatile and widely used method for preparing these important heterocyclic scaffolds, which are prevalent in pharmaceuticals and dyes.[2][3]
Q2: What is the general mechanism of the Gewald reaction?
The reaction typically proceeds in three main stages:
-
Knoevenagel Condensation: A base catalyzes the condensation of the ketone or aldehyde with the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][4]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The mechanism of this step can be complex.[4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization and then tautomerizes to form the stable 2-aminothiophene product.[1]
Q3: What are the most critical factors affecting the yield of the Gewald synthesis?
The yield of the Gewald reaction is highly sensitive to several factors, including the choice of base, solvent, and reaction temperature, as well as the reactivity of the starting materials. Careful optimization of these parameters is crucial for achieving high yields.
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction has not proceeded, or the yield of the desired 2-aminothiophene is significantly lower than expected.
Possible Cause 1: Failure of the initial Knoevenagel Condensation. The first step, the Knoevenagel condensation, is critical for the entire reaction sequence to proceed.[5]
-
Troubleshooting Steps:
-
Verify Condensation: Perform a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[5]
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger or different type of base may be necessary. Consider screening various bases such as piperidine, morpholine, or triethylamine.[4] Morpholine is often effective as it can also help to dissolve and activate the elemental sulfur.[5][6]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[4]
-
Possible Cause 2: Suboptimal Reaction Conditions. Incorrect temperature or solvent can hinder the reaction, particularly the sulfur addition and cyclization steps.[5]
-
Troubleshooting Steps:
-
Temperature Optimization: The optimal temperature is substrate-dependent. Some reactions proceed well at room temperature, while others require heating.[5] A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures can promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[5]
-
Solvent Selection: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can improve the solubility and reactivity of elemental sulfur.[5]
-
Possible Cause 3: Steric Hindrance in Starting Materials. Sterically hindered ketones may react poorly in a one-pot setup.
-
Troubleshooting Steps:
-
Two-Step Protocol: For sterically hindered substrates, a two-step procedure is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[4][7]
-
Microwave Irradiation: Microwave-assisted synthesis can often improve yields and significantly reduce reaction times, especially for challenging substrates.[1]
-
Formation of Significant Side Products
Issue: The reaction mixture contains a complex mixture of products, making purification difficult and lowering the yield of the desired aminothiophene.
Possible Cause: Dimerization of the α,β-unsaturated nitrile intermediate. This is a common side reaction that competes with the desired cyclization.[5]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: The formation of dimers is highly dependent on the reaction conditions.[5] Adjusting the temperature, the concentration of reactants, or the rate of reagent addition can help minimize this side reaction.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can influence the yield of the Gewald synthesis.
Table 1: Effect of Different Bases on Gewald Reaction Yield (Reaction of cyclohexanone, malononitrile, and sulfur)
| Base | Time (min) | Yield (%) | Reference |
| Piperidinium borate | 20 | 96 | [7] |
| Pyrrolidinium borate | 25 | 92 | [7] |
| Morpholinium borate | 30 | 88 | [7] |
| Triethylamine | - | - | [5] |
| Morpholine | - | - | [5] |
| Piperidine | - | - | [5] |
Table 2: Effect of Different Solvents on Gewald Reaction Yield
| Solvent | Time (min) | Yield (%) | Reference |
| Ethanol | 25 | 94 | [5] |
| Methanol | 25 | 92 | [5] |
| Water | 60 | 62 | [5] |
| Acetonitrile | 45 | 74 | [5] |
| Toluene | 60 | 45 | [5] |
| Dichloromethane | 60 | 38 | [5] |
| Dimethylformamide (DMF) | 15 | 82 | [5] |
| Dimethyl sulfoxide (DMSO) | 15 | 85 | [5] |
| Ethanol/Water (9:1) | 25 | 96 | [7] |
Table 3: Effect of Temperature on Gewald Reaction Yield
| Temperature (°C) | Time | Yield (%) | Reference |
| Room Temperature | 24 h | Trace | [7] |
| 70 | 3 h | 84 | [7] |
| 100 | 25 min | 96 | [7] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes
This is a general procedure and may require optimization for specific substrates.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Base Addition: Add a suitable polar solvent such as ethanol or methanol. Add the chosen base (e.g., morpholine or triethylamine) in a catalytic amount (e.g., 20 mol%).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 50°C).
-
Monitoring: Monitor the progress of the reaction using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent like ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Gewald Synthesis
This method can significantly reduce reaction times and improve yields.[8]
-
Reaction Mixture: In a microwave reaction vial, combine the ketone/aldehyde (1.0 eq), active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and the base (e.g., triethylamine, 0.1 eq). Add a suitable solvent like ethanol.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 70-120°C) for a specified time (e.g., 8-48 minutes).
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture.
-
Isolation and Purification: Work up the reaction mixture, which may involve precipitation by adding a co-solvent (e.g., water or a methanol/water mixture), followed by filtration.[8] The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Gewald Reaction Mechanism
Caption: The reaction pathway of the Gewald aminothiophene synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
General Experimental Workflow
Caption: A generalized workflow for the Gewald aminothiophene synthesis.
References
Technical Support Center: Purification of Crude Ethyl 2-aminothiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 2-aminothiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective techniques for the purification of crude this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in my crude this compound sample?
A2: If your compound was synthesized via the Gewald reaction, common impurities may include unreacted starting materials (e.g., ethyl cyanoacetate, a ketone or aldehyde, and elemental sulfur), side-products from polymerization or alternative reaction pathways, and residual base catalyst (e.g., morpholine or diethylamine).
Q3: My purified product has a yellowish tint. Is this normal?
A3: Pure this compound is often described as a white or pale yellow solid.[1][2] A distinct yellow color may indicate the presence of impurities. Further purification by recrystallization or column chromatography may be necessary to obtain a purer, less colored product.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of this compound can vary slightly depending on its specific substitution pattern. For the 4-methyl derivative, a melting point range of 76–79°C has been reported.[1][3] A broad melting point range is indicative of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | Too much solvent was used, and the solution is not saturated. | Concentrate the solution by evaporating some of the solvent and allow it to cool again.[4] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][6] | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| The rate of cooling is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Consider a preliminary purification step like column chromatography before recrystallization. | |
| Poor recovery of the purified product. | The compound is significantly soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to keep the compound dissolved. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.5. For this compound derivatives, a mixture of hexane and ethyl acetate is often effective.[1][3] |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For instance, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound may have decomposed on the silica gel. | Amines can sometimes be sensitive to acidic silica gel. Consider using silica gel that has been neutralized with a base like triethylamine, or use an alternative stationary phase like alumina. | |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier, such as a few drops of triethylamine or methanol, to the eluent to reduce strong interactions with the silica gel. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of crude material being purified. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Synthesis of Ethyl 2-aminothiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminothiophene-3-carboxylate, primarily via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most frequently encountered byproducts in the Gewald synthesis of this compound are:
-
Unreacted Starting Materials: Incomplete reactions can leave residual ketone/aldehyde, ethyl cyanoacetate, and elemental sulfur in the crude product.
-
Knoevenagel Condensation Intermediate: The initial product of the reaction between the carbonyl compound and ethyl cyanoacetate, an α,β-unsaturated nitrile, may not fully cyclize.
-
Dimer of the Knoevenagel Intermediate: The α,β-unsaturated nitrile intermediate can undergo self-condensation (dimerization) as a competing side reaction, which can sometimes be the major byproduct.[1]
-
Polysulfides: Complex polysulfides can form from elemental sulfur, especially under basic conditions, leading to colored impurities.[2]
-
Michael Adducts: In some cases, a Michael addition can occur, leading to different structural isomers or adducts.
Q2: What is the general mechanism of the Gewald reaction for synthesizing this compound?
The Gewald reaction is a one-pot, multi-component reaction. The generally accepted mechanism involves three main stages:
-
Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene compound like ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization followed by tautomerization to yield the final 2-aminothiophene product.[3]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] This allows for the identification of the consumption of starting materials and the formation of the desired product and any major byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | - Base Selection: Ensure the appropriate base is used. Morpholine and piperidine are common choices. For less reactive ketones, a stronger base might be required. - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus if applicable to your solvent system. |
| Poor Sulfur Solubility/Reactivity | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility. - Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the reactivity of sulfur. Avoid excessive heat, which can promote side reactions. |
| Incomplete Cyclization | - Reaction Time & Temperature: The cyclization step may require longer reaction times or higher temperatures than the initial condensation. Monitor the reaction by TLC to determine the optimal conditions. |
| Dimerization of Intermediate | - Reaction Conditions: The formation of the dimer is highly dependent on reaction conditions. Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[1] |
Issue 2: Presence of Significant Impurities in the Crude Product
Problem: The crude product is a complex mixture containing the desired product along with several byproducts, making purification challenging.
Byproduct Identification and Mitigation:
| Byproduct | Identification | Mitigation & Purification |
| Unreacted Starting Materials | Characteristic spots on TLC corresponding to the starting materials. | Increase reaction time, optimize temperature, or consider a more effective catalyst. Purification can be achieved by recrystallization or column chromatography. |
| Knoevenagel Intermediate | An intermediate spot on TLC that does not correspond to the final product. | Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step. |
| Dimer of Knoevenagel Intermediate | A less polar spot on TLC compared to the desired product. Can be characterized by NMR and MS. | Optimize reaction conditions (e.g., lower temperature, slower addition of base) to disfavor dimerization. Purification can be achieved by fractional crystallization or column chromatography. |
| Polysulfides | Often result in a yellow or orange coloration of the product. | Proper workup, including washing with aqueous solutions, can help remove some polysulfides. Recrystallization is often effective for removing colored impurities.[2] |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:
-
Reactants:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Base (e.g., Morpholine or Diethylamine)
-
Solvent (e.g., Ethanol or Methanol)
-
-
Procedure:
-
To a stirred mixture of cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[6]
-
Stir the reaction mixture at 45 °C for 3 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product often precipitates from the solution. Collect the precipitate by filtration and wash with cold ethanol.[6]
-
If no precipitate forms, the reaction mixture can be poured into ice-cold water and the product extracted with a suitable organic solvent (e.g., ethyl acetate).[7]
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[6][7]
-
Visualizations
Caption: The main reaction pathway of the Gewald synthesis.
Caption: Competing pathways leading to product and dimer byproduct.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of Ethyl 2-aminothiophene-3-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminothiophene-3-carboxylate, with a particular focus on the challenges encountered during scale-up from the laboratory to pilot plant or industrial production.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound, primarily via the Gewald reaction.
FAQ 1: Low or Inconsistent Yield
Question: We are experiencing low and inconsistent yields of this compound, especially after increasing the batch size. What are the potential causes and how can we troubleshoot this?
Answer:
Low or inconsistent yields during the scale-up of the Gewald reaction are a common challenge. The issue often stems from changes in reaction kinetics, heat and mass transfer limitations, and the purity of reagents. Here is a breakdown of potential causes and solutions:
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Incomplete Knoevenagel Condensation: The initial step of the Gewald reaction, a Knoevenagel condensation, is crucial for high yields.[1][2] At a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, hindering the reaction.
-
Troubleshooting:
-
Catalyst/Base Selection: The choice of base is critical. While morpholine and diethylamine are commonly used, for less reactive ketones or at a larger scale, a stronger base or a different catalyst system might be necessary.[3] Consider screening catalysts like L-proline or piperidinium borate which have been shown to be effective.[4]
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. On a lab scale, this may not be a significant issue, but at a larger scale, the accumulation of water can slow down the reaction. The use of a Dean-Stark apparatus or a dehydrating agent can be beneficial.
-
-
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to be effectively dissolved and activated to participate in the reaction.
-
Troubleshooting:
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred to enhance the solubility and reactivity of sulfur.[5]
-
Temperature Control: Gently heating the reaction mixture (typically to 40-60 °C) can improve the reactivity of sulfur. However, excessive heat can lead to the formation of side products. Precise temperature control is more challenging at a larger scale due to a lower surface-area-to-volume ratio.[6]
-
-
-
Sub-optimal Reagent Addition: The order and rate of reagent addition can significantly impact the reaction outcome, especially in larger reactors where mixing is not instantaneous.
-
Troubleshooting:
-
Controlled Dosing: Implement a controlled dosing strategy for the base or one of the reactants. This can help to manage the reaction exotherm and maintain an optimal concentration profile.
-
-
FAQ 2: Impurity Formation and Product Purity Issues
Question: We are observing a higher level of impurities in our scaled-up batches of this compound compared to our lab-scale experiments. How can we identify and control these impurities?
Answer:
Changes in impurity profiles are a common consequence of scaling up a chemical synthesis.[6] The differences in heat and mass transfer in larger reactors can alter reaction pathways, leading to the formation of new or higher levels of impurities.[7]
-
Common Impurities and Side Reactions:
-
Unreacted Starting Materials: Incomplete conversion is a common issue at scale.
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Knoevenagel Intermediate: The α,β-unsaturated nitrile intermediate may be present if the subsequent sulfur addition and cyclization steps are slow.
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Dimerization or Polymerization: Starting materials or intermediates can undergo self-condensation or polymerization, especially at higher temperatures or with prolonged reaction times.
-
Thiourea Derivatives: Formation of thiourea byproducts can occur under certain conditions.
-
-
Impurity Control Strategies:
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Process Analytical Technology (PAT): Implement in-process monitoring techniques (e.g., HPLC, GC, IR) to track the formation of the desired product and key impurities in real-time. This allows for adjustments to be made during the reaction to minimize impurity formation.
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Crystallization and Recrystallization: Recrystallization is often the most effective method for purifying solid this compound.[3] Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes. The cooling profile and agitation during crystallization are critical parameters to control for achieving high purity and the desired crystal form, especially at a larger scale.
-
Column Chromatography: While generally less practical for large-scale production due to cost and solvent usage, column chromatography can be used for purifying smaller, high-value batches or for isolating impurity standards for analytical purposes.[8]
-
FAQ 3: Reaction Control and Safety at Scale
Question: We are concerned about the exothermic nature of the Gewald reaction and the potential for a runaway reaction during our pilot-scale production. What are the key safety considerations and control measures?
Answer:
The Gewald reaction is exothermic, and managing the heat generated is a critical safety concern during scale-up. A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.[6]
-
Key Safety Considerations:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat removal less efficient.[6]
-
Mixing: Inadequate mixing can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway reaction.
-
Reagent Accumulation: If a reagent is added too quickly and does not react immediately, it can accumulate. A subsequent sudden increase in reaction rate can lead to a dangerous exotherm.
-
-
Control Measures:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing a safe process and an adequate cooling system.
-
Semi-Batch Operation: For exothermic reactions, a semi-batch process, where one of the reactants is added gradually, is generally safer than a batch process where all reactants are mixed at the start. This allows for the rate of heat generation to be controlled by the addition rate.
-
Emergency Relief System: Ensure the reactor is equipped with a properly sized emergency relief system (e.g., a rupture disk or a safety relief valve) to safely vent any overpressure in the event of a runaway reaction.
-
Process Automation and Control: Utilize a process control system to monitor critical parameters such as temperature, pressure, and reagent addition rates. Automated shutdown sequences should be in place to bring the reaction to a safe state if deviations from the set parameters occur.
-
Data Presentation
Table 1: Comparison of Typical Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10-100 g) | Pilot Plant Scale (10-100 kg) |
| Reactor Type | Round-bottom flask | Glass-lined or stainless steel jacketed reactor |
| Heating/Cooling | Heating mantle, oil bath, ice bath | Jacket with heat transfer fluid (e.g., oil, water/glycol) |
| Agitation | Magnetic stirrer | Mechanical agitator (e.g., pitched-blade turbine, anchor) |
| Reagent Addition | Manual (e.g., dropping funnel) | Metering pump for controlled dosing |
| Temperature Control | Manual or simple controller | Automated process control system |
| Typical Yield | 70-85%[3] | Generally lower initially, requires optimization to match lab scale |
| Purity (crude) | Often high | May be lower due to localized heating and mixing issues |
Experimental Protocols
Key Experiment: Laboratory Scale Synthesis of this compound (Gewald Reaction)
This protocol is a representative example based on literature procedures.[8][9]
Materials:
-
Ketone (e.g., cyclohexanone): 1 equivalent
-
Ethyl cyanoacetate: 1 equivalent
-
Elemental sulfur: 1 equivalent
-
Base (e.g., morpholine or diethylamine): 0.5-1.0 equivalents
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1 eq.), ethyl cyanoacetate (1 eq.), and elemental sulfur (1 eq.) in ethanol.
-
Stir the mixture to form a suspension.
-
Slowly add the base (e.g., morpholine) to the mixture at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 45-50 °C and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. efcg.cefic.org [efcg.cefic.org]
- 8. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
preventing dimerization of 2-aminothiophene intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminothiophene intermediates, with a focus on preventing their dimerization and other unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are 2-aminothiophenes and why are they important? A1: 2-Aminothiophenes are a class of sulfur-containing heterocyclic compounds. They serve as crucial structural motifs in numerous pharmaceuticals, dyes, and agrochemicals.[1][2] Their versatile structure acts as a valuable building block (synthon) for synthesizing more complex molecules, including drugs like the tranquilizer brotizolam and the anti-inflammatory drug tinoridine.[1][3][4]
Q2: What is the most common method for synthesizing 2-aminothiophenes? A2: The most prevalent and versatile method is the Gewald three-component reaction (G-3CR).[5][6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[5][7]
Q3: What causes the dimerization of 2-aminothiophene intermediates? A3: Dimerization is an undesired side reaction where two molecules of an intermediate react with each other. This can be caused by the self-condensation of starting materials or reactive intermediates.[8] Factors that promote dimerization include elevated temperatures, extreme pH, exposure to light, the presence of oxygen, and high concentrations of reactants.[9][10] The issue is particularly noted with highly reactive nitriles like malononitrile.[11]
Q4: Are 2-aminothiophene intermediates generally stable? A4: Not always. Some 2-aminothiophene derivatives can be moderately stable to labile, especially at room temperature.[1] Their stability is influenced by the substituents on the thiophene ring. For instance, electron-withdrawing groups can increase stability, while unsubstituted thiophenes may be metabolically unstable.[12][13] Due to this potential instability, they are often generated and used immediately in subsequent reaction steps (in situ).[14]
Q5: How can I improve the stability of my final 2-aminothiophene product? A5: A common strategy is to protect the reactive amino group. For example, subsequent heating with acetic anhydride to form the corresponding acetamide can yield a more stable compound.[1]
Troubleshooting Guide: Dimerization and Low Yields
This guide addresses common issues encountered during the synthesis of 2-aminothiophenes, particularly via the Gewald reaction.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inefficient Knoevenagel Condensation (the initial step).[15] | Base Selection: The choice of base is critical. Screen common bases like morpholine, piperidine, or triethylamine. For less reactive ketones, a stronger base might be needed.[8] Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[8] |
| Poor Sulfur Solubility or Reactivity. | Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of sulfur.[8] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can help. Avoid excessive heat, which can promote side reactions.[8] | |
| Steric Hindrance from starting materials. | Modified Protocols: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base separately.[8] Microwave Irradiation: This technique has been shown to improve yields and reduce reaction times, especially for challenging substrates.[5][8] | |
| Significant Dimer Formation | High Reactant Concentration. | Use the lowest practical concentration for the reaction. A slow, controlled addition of one of the reactants can also help maintain a low instantaneous concentration.[9][10] |
| Suboptimal Reaction Temperature. | Maintain the reaction at or below room temperature if possible. Consider running trials at lower temperatures (e.g., 0 °C).[9] | |
| Presence of Oxygen/Air. | The dimerization may be an oxidative process. Dry and degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][10] | |
| Inappropriate pH. | If compatible with the desired reaction, adjust the pH to be near neutral (pH 6-8) using appropriate buffers.[9] | |
| Complex Mixture of Byproducts | Unreacted Starting Materials. | Mitigation: Increase reaction time, optimize the temperature, or consider a more effective catalyst system.[8] |
| Dimerization or Polymerization. | Mitigation: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent to disfavor self-condensation pathways.[8] | |
| Knoevenagel-Cope Intermediate is present. | Mitigation: This indicates that the sulfur addition and cyclization steps are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[8] |
Experimental Protocols
General One-Pot Gewald Synthesis of 2-Aminothiophenes
This protocol is a generalized procedure based on common laboratory practices for the Gewald reaction.[8]
Materials:
-
Ketone or Aldehyde (1.0 eq)
-
Active Methylene Nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental Sulfur (1.0 - 1.2 eq)
-
Base (e.g., morpholine, triethylamine) (10-20 mol%)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and condenser, add the ketone/aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture like cyclohexane-CH₂Cl₂).[1]
Forced Degradation Study to Identify Dimerization Conditions
This protocol helps identify conditions that lead to the dimerization of a specific 2-aminothiophene intermediate.[9]
Procedure:
-
Prepare a stock solution of the purified 2-aminothiophene intermediate in a non-reactive solvent (e.g., acetonitrile).
-
Aliquot the stock solution into several amber vials.
-
Subject the vials to various stress conditions:
-
Acidic/Basic Hydrolysis: Adjust the pH with HCl or NaOH and monitor.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light.
-
-
Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to monitor for the degradation of the parent compound and the formation of any new peaks corresponding to dimers or other byproducts.
Visualizations
Caption: The reaction mechanism for the Gewald synthesis of 2-aminothiophenes.[5]
Caption: A logical workflow for troubleshooting common issues in 2-aminothiophene synthesis.
Caption: Factors contributing to dimerization and corresponding prevention strategies.[9]
References
- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 2. ijpbs.com [ijpbs.com]
- 3. d-nb.info [d-nb.info]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
solvent effects on the reactivity of Ethyl 2-aminothiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-aminothiophene-3-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound and its derivatives is the Gewald three-component reaction.[1] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene compound (in this case, ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3]
Q2: Which solvents are recommended for the Gewald synthesis of this compound?
A2: Polar solvents are generally recommended to enhance the solubility and reactivity of the reactants, particularly elemental sulfur.[4] Commonly used solvents include ethanol, methanol, and dimethylformamide (DMF).[4] The choice of solvent can significantly impact the reaction rate and yield.
Q3: What is the role of the base in the Gewald synthesis?
A3: The base, typically a secondary amine like morpholine or piperidine, or a tertiary amine such as triethylamine, plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation between the ketone/aldehyde and the active methylene compound.[4]
Q4: What are the primary reactive sites on this compound?
A4: this compound has several reactive sites. The 2-amino group is nucleophilic and can readily react with electrophiles. The thiophene ring itself can undergo electrophilic substitution, although the amino group's activating effect is somewhat tempered by the electron-withdrawing carboxylate group. The ester group can be hydrolyzed or transesterified under appropriate conditions.
Q5: What are some common downstream reactions for this compound?
A5: This compound is a versatile intermediate for the synthesis of various heterocyclic systems. Common downstream reactions include:
-
Synthesis of Thieno[2,3-d]pyrimidines: Cyclocondensation with reagents like formamide, urea, or isothiocyanates is a major application, leading to biologically active compounds.[2][5][6]
-
Schiff Base Formation: Condensation of the 2-amino group with aldehydes or ketones yields Schiff bases, which are important intermediates in organic synthesis.[7]
-
Acylation and Sulfonylation: The amino group can be acylated or sulfonylated to introduce various functional groups.
Troubleshooting Guides
Issue 1: Low or No Yield in Gewald Synthesis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Sulfur Solubility/Reactivity | - Solvent Choice: Ensure a polar solvent such as ethanol, methanol, or DMF is used to improve sulfur solubility.[4]- Temperature: Gently heating the reaction mixture to 40-60°C can enhance sulfur's reactivity. Avoid excessive heat to prevent side reactions. |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive carbonyl compounds, consider screening different bases (e.g., morpholine, piperidine, triethylamine).- Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can be beneficial. |
| Steric Hindrance | - Modified Protocol: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step. |
| Incorrect Stoichiometry | - Reagent Purity: Use pure and dry starting materials.- Accurate Measurement: Ensure precise measurement of all reactants. |
Issue 2: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Formation of Side Products | - Recrystallization: This is often the most effective method for purifying the solid product. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.- Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography can be employed. A common eluent system is a gradient of ethyl acetate in hexanes. |
| Inorganic Salt Impurities | - Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities. |
Issue 3: Low Yield in Thieno[2,3-d]pyrimidine Synthesis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Solvent Choice: The polarity of the solvent can influence the cyclization step. While DMF is commonly used, for certain substrates, other high-boiling polar aprotic solvents might be beneficial.[2] Toluene has also been reported for specific condensation reactions.[8]- Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature as specified in the protocol. Prolonged reaction times might be necessary for less reactive substrates. |
| Decomposition of Starting Material or Product | - Temperature Control: Avoid excessively high temperatures that could lead to decomposition. Monitor the reaction for any color changes that might indicate degradation.- Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may prevent oxidative side reactions. |
| Sub-optimal pH | - Catalyst: Some cyclization reactions require a catalytic amount of acid (e.g., concentrated HCl) or base.[9] Ensure the appropriate catalyst is used and consider optimizing its concentration. |
Data Presentation
Table 1: Summary of Solvents and Yields for Selected Reactions
| Reaction | Starting Material(s) | Product | Solvent | Yield (%) | Reference |
| Gewald Synthesis | Ketone, Ethyl Cyanoacetate, Sulfur | This compound derivative | Methanol | 70-85 | [7] |
| Schiff Base Formation | This compound, Salicylaldehyde | Schiff Base | Ethanol | - | [7] |
| Thieno[2,3-d]pyrimidine Synthesis | 2-Aminothiophene-3-carbonitrile, Formamide | Thieno[2,3-d]pyrimidin-4-amine | Formamide | - | [6] |
| Thieno[2,3-d]pyrimidine Synthesis | 2-Aminothiophene intermediate, Aldehydes | Thieno[2,3-d]pyrimidin-4-one derivative | Dry DMF | - | [2] |
| Acrylamide Synthesis | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, 1-Cyanoacetyl-3,5-Dimethylpyrazole | Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Toluene | - | [8] |
| Condensation with Aldehydes | 2-Aminothiophene derivative, Aldehydes | Schiff Base derivative | Dry DMF | - | [9] |
Experimental Protocols
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[7]
-
To a stirred mixture of cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.
-
Continue stirring the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting precipitate and wash it with ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Protocol 2: Synthesis of a Schiff Base from this compound[7]
-
Prepare a solution of the corresponding this compound derivative (1 mmol) and salicylaldehyde (1 mmol) in ethanol (10 mL).
-
Add 2-3 drops of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the crude product by filtration, wash with water (5 mL), and recrystallize from ethanol to obtain the pure Schiff base.
Protocol 3: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
Adapted from general procedures for thieno[2,3-d]pyrimidine synthesis.[2][5]
-
In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide.
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
Visualizations
Caption: Workflow for the Gewald synthesis of this compound.
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. ijcmas.com [ijcmas.com]
- 9. ijpbs.com [ijpbs.com]
Technical Support Center: Catalyst Selection for Modifying Ethyl 2-aminothiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-aminothiophene-3-carboxylate. It focuses on catalyst selection and reaction optimization for common modifications of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound and its derivatives?
The most prevalent method for synthesizing the 2-aminothiophene core is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active nitrile (like ethyl cyanoacetate) and elemental sulfur. The reaction is catalyzed by a base. Common catalysts include organic bases such as morpholine, diethylamine, triethylamine, and piperidine.[1][2][3][4] More recently, heterogeneous catalysts like nano-ZnO and MgO-CeO₂ nanocomposites have been employed to improve reaction efficiency and ease of catalyst recovery.[4]
Q2: How can I functionalize the amino group of this compound?
The primary amino group is a key site for modification. Two common reactions are:
-
Schiff Base Formation: This involves the condensation of the amino group with an aldehyde or ketone. A common catalyst for this reaction is a strong acid, such as concentrated sulfuric acid (H₂SO₄), typically in a refluxing solvent like ethanol.[1]
-
Acylation: The amino group can be acylated to form an amide. For instance, reaction with 1-cyanoacetyl-3,5-dimethylpyrazole in refluxing toluene can yield the corresponding 2-(2-cyanoacetamido) derivative. This reaction generally proceeds without an additional catalyst.[5]
Q3: What catalysts are suitable for forming C-C bonds on the thiophene ring?
While direct C-C bond formation on the parent molecule can be challenging, a common strategy involves first halogenating the thiophene ring to create a handle for cross-coupling reactions. For instance, halothiophene esters derived from 2-aminothiophenes can be utilized in Sonogashira cross-coupling reactions.[6] These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper co-catalyst like CuI.
Q4: Are there "green" or more environmentally friendly catalytic options available?
Yes, research is ongoing to develop more sustainable synthetic routes. For the synthesis of 2-aminothiophenes, some green methodologies include:
-
Water as a solvent: Catalyst-free synthesis under ultrasound activation in water has been reported.[4]
-
Polymer-supported catalysts: A polyacrylonitrile fiber functionalized with 4-dimethylaminopyridine has been used as a recyclable catalyst in water.[4]
-
Mechanochemistry: Solvent-free Gewald reactions have been achieved using mechanochemical methods (ball milling).[4]
Troubleshooting Guides
Issue 1: Low yield in the Gewald synthesis of this compound.
-
Possible Cause: Inefficient catalysis or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Choice: Ensure the appropriate base catalyst is being used. Morpholine is commonly cited for good yields.[1][7] If using a heterogeneous catalyst, ensure it is properly activated and dispersed.
-
Temperature Control: The reaction is often exothermic. Maintain the temperature within the recommended range (e.g., 35-45 °C) during the addition of the catalyst and the initial reaction phase.[1] Overheating can lead to side product formation.
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration (e.g., 3 hours at 45 °C) to go to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Quality: Use pure reagents. The presence of impurities in the ketone, ethyl cyanoacetate, or sulfur can inhibit the reaction.
-
Issue 2: Formation of multiple products in Schiff base formation.
-
Possible Cause: Side reactions or instability of the product.
-
Troubleshooting Steps:
-
Catalyst Amount: Use only a catalytic amount of acid (e.g., 2-3 drops of concentrated H₂SO₄).[1] Excess acid can lead to degradation of the thiophene ring or the ester group.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Prolonged heating or excessive temperatures can lead to decomposition. Refluxing for 3-4 hours is a typical starting point.[1]
-
Purification: If multiple products are observed, careful recrystallization or column chromatography may be necessary to isolate the desired Schiff base.
-
Issue 3: Incomplete Knoevenagel condensation with the 2-acetamido derivative.
-
Possible Cause: Insufficient activation of the methylene group or catalyst deactivation.
-
Troubleshooting Steps:
-
Catalyst System: The combination of a weak acid (glacial acetic acid) and a weak base (piperidine) is crucial for this reaction.[5] Ensure both are present in catalytic amounts.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically with the solvent (e.g., toluene) can drive the reaction to completion.
-
Aldehyde Reactivity: Electron-withdrawing groups on the benzaldehyde can decrease its reactivity. For less reactive aldehydes, a longer reaction time or a slight increase in catalyst loading may be required.
-
Quantitative Data Summary
Table 1: Catalyst and Conditions for Gewald Synthesis of this compound Derivatives
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Morpholine | Methanol | 35-45 | 3 | 70-85 | [1] |
| Diethylamine | Ethanol | 55-65 | 2 | Not specified | [3] |
| Nano-ZnO | Not specified | 100 | 6 | 37-86 | [4] |
| NaAlO₂ | Ethanol | Not specified | 10 | 26-94 | [4] |
Table 2: Conditions for N-Functionalization Reactions
| Reaction Type | Catalyst | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |
| Schiff Base Formation | Conc. H₂SO₄ | Ethanol | Reflux | 3-4 | Not specified | [1] |
| Knoevenagel Condensation | Acetic Acid, Piperidine | Toluene | Reflux | 5-6 | Not specified | [5] |
Experimental Protocols
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
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To a mixture of 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 150 mL of absolute ethanol, slowly add diethylamine (20 mL).
-
Heat the mixture at 55-65 °C with stirring for 2 hours.
-
Cool the reaction mixture in a refrigerator overnight.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure compound.[3]
Protocol 2: Synthesis of a Schiff Base Derivative
-
Prepare a solution of salicylaldehyde (1 mmol) and the corresponding this compound derivative (1 mmol) in 10 mL of ethanol.
-
Add 2-3 drops of concentrated H₂SO₄ to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the crude product by filtration, wash with water (5 mL), and then recrystallize from ethanol to obtain the pure Schiff base.[1]
Visualizations
Caption: Workflow for the Gewald synthesis of this compound.
Caption: Reaction pathway for the acid-catalyzed formation of a Schiff base.
Caption: Logical workflow for modification via acylation and subsequent Knoevenagel condensation.
References
Technical Support Center: Microwave-Assisted Synthesis of 2-Aminothiophenes
This technical support center provides troubleshooting guidance and frequently asked questions for the rapid synthesis of 2-aminothiophenes using microwave irradiation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for 2-aminothiophenes?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods for preparing 2-aminothiophenes.[1][2] The primary benefits include a significant reduction in reaction time, often from hours to minutes, and an improvement in product yields.[3][4][5] Microwave heating is more uniform and efficient, which can lead to cleaner reaction profiles with fewer by-products.[2][6] This methodology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[4][7]
Q2: What is the most common reaction for synthesizing 2-aminothiophenes under microwave conditions?
The most classic and widely adapted method is the Gewald three-component reaction.[1][8] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][9] Microwave irradiation has been shown to significantly accelerate this multi-component reaction.[1][10]
Q3: Which solvents are suitable for microwave-assisted Gewald reactions?
Polar solvents are generally preferred as they absorb microwave energy efficiently.[11][12] Commonly used solvents include ethanol, methanol, and dimethylformamide (DMF).[9] The choice of solvent can also influence the solubility and reactivity of the starting materials, particularly elemental sulfur.[9] Some methods have also been developed under solvent-free conditions, which is an even greener approach.[12]
Q4: How do I choose the right base for the reaction?
The base is a critical catalyst in the Gewald reaction, primarily for the initial Knoevenagel condensation.[9] Secondary amines like piperidine, pyrrolidine, and morpholine are frequently used and have shown high efficacy.[8][9] Tertiary amines such as triethylamine (Et3N) and diisopropylethylamine (DIEA) are also effective.[8] The optimal base may depend on the specific substrates being used, and screening different bases can be beneficial for optimizing the yield.[8][9]
Q5: Can I use a domestic microwave oven for these syntheses?
While early experiments in microwave chemistry were conducted in domestic ovens, it is strongly discouraged due to significant safety risks and lack of reproducibility.[11] Laboratory-grade microwave reactors are equipped with essential safety features like temperature and pressure sensors, as well as magnetic stirring, which are crucial for controlling the reaction conditions and preventing accidents like vessel explosions.[2][11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My microwave-assisted Gewald reaction resulted in a very low yield or no desired 2-aminothiophene product. What are the possible causes and how can I fix it?
Answer: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshooting this issue.
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | - Base Selection: The choice and amount of base are crucial. If you are using a less reactive ketone, consider screening stronger bases like DBU or pyrrolidine.[8] Ensure the base is not degraded and is used in the correct stoichiometric amount.[9] - Water Removal: This condensation step produces water, which can inhibit the reaction. While microwave reactions are typically in closed vessels, ensuring anhydrous conditions at the start can be beneficial.[9] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like DMF or ethanol can enhance the solubility and reactivity of sulfur.[9] - Sulfur Quality: Use finely powdered, high-purity sulfur to ensure it is reactive.[13] - Temperature: While microwaves provide rapid heating, ensure the set temperature is sufficient for the reaction (typically 50-120°C).[1] |
| Incomplete Cyclization | - Reaction Time & Temperature: The cyclization step may require more energy. Try incrementally increasing the reaction time or the target temperature.[13] Monitor the reaction by TLC to find the optimal conditions.[1] |
| Incorrect Stoichiometry or Reagent Purity | - Reagent Purity: Verify the purity of your starting materials (ketone/aldehyde, active methylene nitrile, and sulfur).[9] - Accurate Measurement: Ensure precise measurement of all reactants. An excess of one reactant may lead to side product formation.[9] |
| Microwave-Specific Issues | - Uneven Heating: In older or lower-quality reactors, uneven heating can occur, leading to inconsistent results. Ensure proper stirring.[2] - Solvent Absorption: If using a non-polar solvent, it may not be absorbing microwaves efficiently. Consider adding a small amount of a polar co-solvent or an ionic liquid.[6] |
Issue 2: Formation of Side Products/Impurities
Question: My final product is impure, showing multiple spots on the TLC plate. What are the common side products and how can I minimize them?
Answer: The formation of byproducts is a common issue. Here are some strategies to mitigate this problem.
| Observed Impurity/Side Product | Mitigation Strategy |
| Unreacted Starting Materials | Increase the microwave irradiation time or temperature to drive the reaction to completion.[9] |
| Knoevenagel Intermediate (α,β-unsaturated nitrile) | This indicates that the sulfur addition and/or cyclization are the slow steps. Ensure sulfur is well-dispersed and consider increasing the temperature or reaction time after the initial condensation phase (if using a multi-step heating profile).[9][13] |
| Dimerization or Polymerization Products | These can form under harsh conditions. Try lowering the reaction temperature or reducing the concentration of the reactants.[9] |
| Dark Brown, Amorphous Precipitate | The formation of complex polysulfides can lead to colored impurities.[13] Proper workup, including washing with appropriate solvents, and purification by column chromatography or recrystallization are necessary to remove these.[1][9] |
Issue 3: Product Isolation and Purification Difficulties
Question: I'm having trouble isolating a pure, solid product from the crude reaction mixture. What purification techniques are most effective?
Answer: Isolating the final 2-aminothiophene product often requires careful purification.
| Problem | Suggested Solution |
| Product is an Oil Instead of a Solid | This may be due to residual solvent or impurities.[13] - Drying: Ensure the product is thoroughly dried under high vacuum. - Precipitation/Trituration: Try precipitating the product by adding a non-polar solvent (e.g., hexanes) to a solution of the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate).[13] |
| Difficulty in Solid Filtration | If the product precipitates as a very fine solid, it may be difficult to filter. Try cooling the mixture in an ice bath to encourage crystal growth or use centrifugation to pellet the solid before decanting the solvent. |
| Ineffective Purification by Recrystallization | - Solvent Screening: Test a variety of solvents or solvent mixtures. Common solvents for recrystallizing 2-aminothiophenes include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[9] - Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable method for purification. A gradient of ethyl acetate in hexanes is a common eluent system.[1] |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis, illustrating the impact of different reaction parameters.
Table 1: Effect of Different Bases on Yield (Model Reaction: Butyraldehyde, Methyl Cyanoacetate, and Sulfur in DMF at 50°C for 30 min)[8]
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 45 |
| 2 | Cs₂CO₃ | 52 |
| 3 | NaOH | 35 |
| 4 | Et₃N | 75 |
| 5 | DIEA | 78 |
| 6 | DBU | 85 |
| 7 | Piperidine | 88 |
| 8 | Pyrrolidine | 92 |
| 9 | KOtBu | 65 |
| 10 | NaOtBu | 61 |
Table 2: Comparison of Microwave vs. Conventional Heating (Model Reaction: Arylacetaldehyde, Activated Nitrile, Sulfur, and Morpholine in Ethanol)[3]
| Method | Temperature (°C) | Time | Yield (%) |
| Microwave | 70 | 20 min | 85-95 |
| Conventional | Reflux (approx. 78) | 4 hours | 70-80 |
Table 3: Synthesis of Various 2-Aminothiophenes under Microwave Irradiation [14]
| Entry | Ketone | Activated Nitrile | Time (min) | Yield (%) |
| 1 | Cyclopentanone | Ethyl Cyanoacetate | 6.0 | 91 |
| 2 | Cyclopentanone | Malononitrile | 8.0 | 57 |
| 3 | Cyclohexanone | Ethyl Cyanoacetate | 6.0 | 91 |
| 4 | Cyclohexanone | Malononitrile | 6.0 | 92 |
| 5 | 4-Methylcyclohexanone | Ethyl Cyanoacetate | 6.0 | 85 |
| 6 | 4-Methylcyclohexanone | Malononitrile | 6.0 | 86 |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives [1][8]
-
Reactant Preparation: In a dedicated microwave reaction vial (e.g., 5 mL), add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., pyrrolidine, 1.0 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF or ethanol, 3 mL).
-
Vessel Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 10-30 minutes) with magnetic stirring. Set the microwave power absorption to an appropriate level (e.g., "very high").[8]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aminothiophene derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][8]
Visualizations
Caption: General workflow for microwave-assisted 2-aminothiophene synthesis.
Caption: Troubleshooting logic for low product yield in 2-aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpas.com [ijrpas.com]
- 3. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Synthesis [organic-chemistry.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
Technical Support Center: Handling Air and Moisture Sensitive Thiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with air and moisture sensitive thiophene compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are many thiophene compounds sensitive to air and moisture?
A1: The sulfur atom in the thiophene ring possesses lone pairs of electrons that are part of the aromatic system. However, this sulfur atom is susceptible to oxidation in the presence of atmospheric oxygen, especially when activated by light or heat. This can lead to the formation of thiophene S-oxides and subsequently thiophene S,S-dioxides (sulfones), which alters the electronic properties and reactivity of the molecule.[1] Additionally, certain reactive intermediates in thiophene synthesis or functionalization can be sensitive to moisture, leading to hydrolysis and the formation of unwanted byproducts. Some thiophene derivatives can also be prone to polymerization upon exposure to air.[2]
Q2: What are the visual indicators of thiophene compound degradation?
A2: While not a definitive confirmation, visual inspection can provide initial clues of degradation. Signs to watch for include:
-
Color Change: A noticeable change in color, such as yellowing or browning of a previously colorless or pale-yellow compound, often indicates oxidation or polymerization.
-
Clumping or Change in Texture: For solid compounds, clumping or a change from a crystalline to an amorphous or oily appearance can suggest moisture absorption.
-
Formation of Precipitate: The appearance of insoluble material in a previously clear solution can indicate the formation of polymeric byproducts or other insoluble degradation products.[2]
If any of these changes are observed, it is highly recommended to verify the purity of the compound using analytical techniques before use.
Q3: What are the recommended general storage conditions for air and moisture-sensitive thiophene compounds?
A3: To ensure long-term stability, sensitive thiophene compounds should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[2] It is also advisable to protect them from light by using amber vials or by wrapping the container in aluminum foil. For many compounds, storage at low temperatures (e.g., 2-8°C or -20°C) is recommended to slow down potential degradation processes.[2] Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.
Q4: I am seeing unexpected peaks in my NMR/Mass Spectrometry data. Could this be due to degradation?
A4: Yes, the appearance of unexpected signals in your analytical data is a strong indicator of degradation. In the case of oxidation, you might observe peaks corresponding to the thiophene S-oxide or sulfone.[3] NMR spectroscopy can be particularly useful for identifying these species; for instance, the oxidation of the sulfur atom to a sulfone can cause an upfield shift of the thiophene ring proton signals.[4] Mass spectrometry will show peaks corresponding to the addition of one or two oxygen atoms (M+16 and M+32).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or non-reproducible reaction outcomes. | Degradation of the thiophene starting material or reagent. | 1. Verify Purity: Before starting a reaction, verify the purity of your thiophene compound using a suitable analytical technique like HPLC or NMR. Compare the results to a fresh or properly stored reference sample. 2. Use Freshly Purified/Opened Reagents: Whenever possible, use a freshly opened bottle of the reagent or purify the compound immediately before use. 3. Employ Inert Atmosphere Techniques: Ensure all reactions are set up and run under a dry, inert atmosphere (argon or nitrogen) using a Schlenk line or a glovebox.[5][6][7][8][9] |
| Low yield in a cross-coupling reaction involving a lithiated thiophene. | Quenching of the lithiated intermediate by moisture. | 1. Dry Glassware Thoroughly: Oven-dry all glassware overnight at >120°C and cool under a stream of inert gas or in a desiccator.[5][7] 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Perform Reaction Under Inert Atmosphere: Conduct the lithiation and subsequent coupling reaction under a strict inert atmosphere. |
| Formation of a polymeric, insoluble material during workup or purification. | Oxidative polymerization of the thiophene compound. | 1. Degas Solvents: Degas all solvents used in the reaction and workup to remove dissolved oxygen. 2. Minimize Air Exposure: Keep the reaction mixture and purified product under an inert atmosphere as much as possible. 3. Work Quickly: Minimize the time the compound is exposed to air during workup and purification steps like chromatography. |
| Discoloration of a poly(3-alkylthiophene) (P3HT) solution upon standing in the lab. | Photo-oxidation of the polymer backbone. | 1. Protect from Light: Store P3HT solutions in amber vials or wrapped in foil. 2. Use in a Controlled Atmosphere: For sensitive applications like device fabrication, handle the solution in a glovebox with low oxygen and moisture levels. 3. Filter Before Use: If slight degradation is suspected, filtering the solution through a PTFE syringe filter may remove small aggregates. |
Quantitative Stability Data
While comprehensive stability data is often compound-specific, the following tables provide some quantitative insights into the degradation of thiophene derivatives.
Table 1: Relative Thermodynamic Stability of Chlorinated Thiophenes
| Compound | Substitution Pattern | Relative Energy (kcal/mol) |
| 2-Chlorothiophene | 2- | 0.00 |
| 3-Chlorothiophene | 3- | 1.50 |
| 2,5-Dichlorothiophene | 2,5- | 0.00 |
| 2,4-Dichlorothiophene | 2,4- | 2.10 |
| 3,4-Dichlorothiophene | 3,4- | 2.65 |
| 2,3-Dichlorothiophene | 2,3- | 3.80 |
| 2,3,5-Trichlorothiophene | 2,3,5- | 0.00 |
| 2,3,4-Trichlorothiophene | 2,3,4- | 2.20 |
Data from computational studies. A higher relative energy indicates lower thermodynamic stability. This suggests that substitution at the α-positions (2- and 5-) is generally more stable.[10]
Table 2: Photodegradation of Poly(3-hexylthiophene) (P3HT)
| Parameter | Value | Conditions |
| Quantum yield for defect product formation | ~3 x 10⁻⁶ per incident photon | Illumination with above band-gap energy in air |
This relatively rapid reaction can lead to a significant number of defects in a short amount of time under ambient light.[11]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of a Thiophene-Containing Drug Substance
Forced degradation studies are essential for developing stability-indicating analytical methods.[12][13][14][15][16] This protocol outlines a general approach.
-
Preparation of Stock Solution: Accurately weigh and dissolve the thiophene-containing compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (typically 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat to 50-60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Treat as described for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Store an aliquot of the stock solution (and the solid compound) in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source providing both UV and visible output (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.[13]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. A diode array detector is useful for monitoring peak purity and identifying the emergence of new chromophores.[17]
Protocol 2: Setting up a Schlenk Line for Inert Atmosphere Reactions
A Schlenk line is a crucial piece of equipment for handling air-sensitive reagents.[5][6][7][8][9]
-
Initial Setup:
-
Ensure all glassware is clean and oven-dried.
-
Attach a cold trap (dewar) to the vacuum manifold.
-
Connect the inert gas inlet to a cylinder of high-purity argon or nitrogen with a regulator.
-
Connect the gas outlet to an oil bubbler to monitor gas flow.
-
Connect the vacuum manifold to a vacuum pump.
-
-
Starting the Schlenk Line:
-
Turn on the vacuum pump with the system open to the atmosphere to warm up the pump oil.
-
Close the system to the atmosphere and place a dewar with liquid nitrogen around the cold trap.
-
Turn on the inert gas flow, adjusting the regulator to achieve a gentle bubbling rate (e.g., 1-2 bubbles per second).
-
-
Making Glassware Inert (Purge and Refill Cycle):
-
Attach your reaction flask to one of the ports on the Schlenk line.
-
Ensure the stopcock is closed to both the vacuum and inert gas manifolds.
-
Carefully open the stopcock to the vacuum manifold to evacuate the flask.
-
Once a good vacuum is achieved, close the stopcock to the vacuum and gently open it to the inert gas manifold to backfill the flask with inert gas.
-
Repeat this vacuum/inert gas cycle at least three times to ensure all air is removed.
-
Visualizations
Caption: Primary degradation pathways for thiophene compounds.
Caption: Experimental workflow for handling sensitive thiophenes.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. batch.libretexts.org [batch.libretexts.org]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Matter of minutes degradation of poly(3-hexylthiophene) under illumination in air - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. researchgate.net [researchgate.net]
- 16. sgs.com [sgs.com]
- 17. researchgate.net [researchgate.net]
side reactions of Ethyl 2-aminothiophene-3-carboxylate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminothiophene-3-carboxylate. The primary focus is on identifying and mitigating common side reactions encountered during the Gewald reaction, the most prevalent synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2]
Q2: What are the primary starting materials for the synthesis of this compound via the Gewald reaction?
A2: The typical starting materials are a simple ketone (like acetone or cyclohexanone), ethyl cyanoacetate, and elemental sulfur. A basic catalyst, such as a secondary or tertiary amine (e.g., morpholine, piperidine, or triethylamine), is also required to facilitate the reaction.[3][4]
Q3: What is the general mechanism of the Gewald reaction?
A3: The reaction proceeds in three main stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between the ketone and ethyl cyanoacetate forms an α,β-unsaturated nitrile intermediate (a Knoevenagel-Cope intermediate).[2][5]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2][6]
Q4: Can I use a two-step procedure for the Gewald reaction?
A4: Yes, a two-step approach is often employed, especially for less reactive ketones. In this method, the α,β-unsaturated nitrile is first synthesized and isolated from the Knoevenagel condensation and then reacted with sulfur and a base in a separate step. This can sometimes lead to higher yields and fewer side products.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of side reactions.
Issue 1: Low Yield of the Desired Product and Presence of an Intermediate
Symptom: The final product is obtained in low yield, and analysis (e.g., by TLC or NMR) indicates the presence of a significant amount of the α,β-unsaturated nitrile intermediate (Knoevenagel-Cope product).
Cause: The initial Knoevenagel condensation is successful, but the subsequent sulfur addition and cyclization steps are incomplete. This can be due to several factors:
-
Insufficiently reactive sulfur: Elemental sulfur can be slow to react, especially at lower temperatures.
-
Suboptimal catalyst: The base used may not be effective in promoting the sulfur addition and cyclization.
-
Low reaction temperature: The activation energy for the sulfur addition and cyclization may not be reached.
Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature | Gradually increase the reaction temperature, typically to the 40-60 °C range. | To enhance the reactivity of elemental sulfur and overcome the activation barrier for cyclization. |
| Catalyst | Screen different amine bases such as morpholine, piperidine, or triethylamine. For some systems, stronger bases may be required. | The choice of base is critical for promoting both the initial condensation and the subsequent sulfur addition and cyclization steps. |
| Reaction Time | Increase the overall reaction time and monitor the progress by TLC. | To ensure the reaction proceeds to completion. |
| Two-Step Procedure | Isolate the α,β-unsaturated nitrile intermediate first and then react it with sulfur and a base. | This can improve the overall yield by optimizing the conditions for each step individually. |
Issue 2: Formation of a Dimeric Byproduct
Symptom: The reaction mixture contains a significant amount of a higher molecular weight byproduct, identified as a dimer of the Knoevenagel intermediate.
Cause: The α,β-unsaturated nitrile intermediate can undergo self-condensation (dimerization) under the basic reaction conditions. This is a common side reaction that competes with the desired thiophene formation.[7]
Solutions:
| Parameter | Recommended Action | Rationale |
| Concentration | Use more dilute reaction conditions. | Lowering the concentration of the intermediate can reduce the likelihood of intermolecular side reactions like dimerization. |
| Rate of Addition | Add the ketone or ethyl cyanoacetate slowly to the reaction mixture containing the base and sulfur. | This helps to keep the instantaneous concentration of the Knoevenagel intermediate low, favoring the intramolecular cyclization over intermolecular dimerization. |
| Temperature | Avoid excessively high temperatures, as this can sometimes promote dimerization. Optimize the temperature to favor the desired reaction pathway. | To find the optimal balance between activating the desired reaction and minimizing side reactions. |
| Catalyst Selection | The choice of base can influence the rate of dimerization. Empirical testing of different bases may be necessary. | Different bases can have varying effects on the rates of the desired and undesired reaction pathways. |
Issue 3: Hydrolysis of the Ester Group
Symptom: The final product mixture contains the corresponding carboxylic acid (2-aminothiophene-3-carboxylic acid) in addition to the desired ethyl ester.
Cause: The ester group of this compound or the ethyl cyanoacetate starting material can be hydrolyzed to the carboxylic acid under basic conditions, especially if water is present in the reaction mixture.
Solutions:
| Parameter | Recommended Action | Rationale |
| Solvent and Reagents | Use anhydrous solvents and ensure all reagents are dry. | To minimize the presence of water, which is necessary for hydrolysis. |
| Reaction Time | Avoid unnecessarily long reaction times. | Prolonged exposure to basic conditions can increase the extent of hydrolysis. |
| Work-up Procedure | Neutralize the reaction mixture with a mild acid (e.g., dilute acetic acid) during work-up before extraction. | To quench the basic catalyst and prevent further hydrolysis during product isolation. |
| Base Selection | Use a non-nucleophilic base or a catalytic amount of a weaker base if possible. | To reduce the propensity for base-mediated hydrolysis. |
Data Presentation: Effect of Reaction Parameters on Yield
The following tables summarize the impact of different catalysts and temperatures on the yield of 2-aminothiophenes in Gewald-type reactions, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Different Catalysts on the Yield of a 2-Aminothiophene Derivative
| Catalyst (20 mol%) | Reaction Time (min) | Yield (%) |
| Pyrrolidinium borate | 30 | 92 |
| Piperidinium borate | 20 | 96 |
| Morpholinium borate | 25 | 94 |
Data adapted from a study on the synthesis of a 2-aminothiophene derivative using a conjugate acid-base pair catalyst. While not specific to this compound, it provides a general trend for catalyst efficiency.
Table 2: Effect of Temperature on the Yield of a 2-Aminothiophene Derivative
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| Room Temperature | 24 | Traces |
| 70 | 3 | 84 |
| 100 | 0.42 | 96 |
Data adapted from the same study as Table 1, demonstrating the significant impact of temperature on reaction rate and yield.
Experimental Protocols
Protocol 1: Optimized Conventional Synthesis of this compound
This protocol is designed to minimize side reactions through controlled addition and optimized temperature.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a stirred mixture of the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times and potentially minimize the formation of some side products.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a microwave reaction vial, combine the ketone (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and piperidine (1.0 mmol).
-
Add ethanol (3 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction for completion by TLC.
-
After cooling, transfer the reaction mixture to a separatory funnel with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Main and side reaction pathways in the synthesis of this compound.
Experimental Workflow Diagram
Caption: Optimized experimental workflow for minimizing side reactions.
References
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of 2-Aminothiophene Derivatives
For researchers, scientists, and drug development professionals, a thorough understanding of the analytical methods available for the characterization of 2-aminothiophene derivatives is paramount for ensuring the identity, purity, and stability of these versatile compounds. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs. 2-aminothiophene and its derivatives are a significant class of heterocyclic compounds that are integral to many pharmaceutical agents and are found in numerous biologically active and natural products.[1][2][3] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a focal point in medicinal chemistry.[2][4]
Spectroscopic Methods: Unraveling the Molecular Structure
Spectroscopic techniques are fundamental in elucidating the chemical structure and connectivity of atoms within 2-aminothiophene derivatives. The position of the amino group on the thiophene ring significantly influences the spectroscopic properties of these compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: Comparison of Typical ¹H and ¹³C NMR Spectral Data for 2-Aminothiophene Derivatives [1][5]
| Feature | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |
| ¹H NMR (ppm) | ||
| Amino Protons (NH₂) | Broad singlet, δ 4.0 - 6.5 | Broad singlet, δ 3.5 - 5.0 |
| Thiophene Ring Protons | δ 6.0 - 7.5 | δ 6.5 - 8.0 |
| ¹³C NMR (ppm) | ||
| C2 | δ 150 - 165 | δ 110 - 125 |
| C3 | δ 100 - 115 | δ 140 - 155 |
| C4 | δ 120 - 130 | δ 115 - 125 |
| C5 | δ 115 - 125 | δ 120 - 130 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Key IR Spectral Data for 2-Aminothiophene Derivatives [1]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3500 (often two bands) |
| C=C Stretch (thiophene) | 1550 - 1620 |
| C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Table 3: Common Mass Spectrometry Data for a Representative 2-Aminothiophene Derivative [5][6]
| Ionization Mode | Compound | Molecular Formula | Calculated Mass | Observed Mass [M+H]⁺ |
| ESI | 2-(p-tolylamino)thiophene-3-carbonitrile | C₁₂H₁₀N₂S | 214.0565 | 214.0564 |
| ESI | 3-amino-2-mercapto-6-methyl-5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4(3H)-one | C₁₁H₁₃N₃OS₂ | 267.1 | 268.1 |
Chromatographic Methods: Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of 2-aminothiophene derivatives in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for this purpose.[3]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and versatile method for the analysis of 2-aminothiophene derivatives.[3][8] The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity.
Table 4: Example HPLC Method Parameters for the Analysis of Thiophene Derivatives [3][9]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV-Vis at a specified wavelength (e.g., 280 nm) |
| Flow Rate | Typically 0.35 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
Thermal Analysis: Assessing Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to evaluate the thermal stability and phase behavior of 2-aminothiophene derivatives.[10][11] This information is crucial for drug development and formulation.
Table 5: Representative Thermal Analysis Data for a 2-Aminothiophene Derivative [10]
| Technique | Observation |
| DSC | Can reveal melting point, glass transitions, and polymorphism. |
| TGA | Determines the temperature at which the compound starts to decompose. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
NMR Spectroscopy Protocol[1]
-
Sample Preparation: Dissolve 5-10 mg of the 2-aminothiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the structure.
HPLC Protocol[3][12]
-
Standard and Sample Preparation: Prepare stock solutions of the analytical standards and the sample in a suitable solvent (e.g., acetonitrile or methanol). Create a series of working standard solutions for calibration.
-
Chromatographic Conditions: Set up the HPLC system with the appropriate column and mobile phase. Equilibrate the system until a stable baseline is achieved.
-
Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the 2-aminothiophene derivative in the sample by comparing its retention time and peak area to those of the standards.
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex experimental workflows and biological signaling pathways involving 2-aminothiophene derivatives.
Caption: General workflow for the analytical characterization of 2-aminothiophene derivatives.
Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[1][6] These PAMs enhance the receptor's response to its endogenous ligand, GLP-1.[1]
Caption: GLP-1R signaling enhanced by a 2-aminothiophene PAM.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity [unige.iris.cineca.it]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Validation of Ethyl 2-aminothiophene-3-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-aminothiophene-3-carboxylate, a key intermediate in the preparation of various pharmaceutically active compounds, requires robust analytical methods to ensure reaction completion, product purity, and overall quality. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and quantification capabilities. This guide provides a comparative overview of HPLC with other common analytical techniques—Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the validation of this compound synthesis.
Comparison of Analytical Techniques
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, speed, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, TLC, GC-MS, and UV-Vis Spectroscopy for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential migration on a thin layer of adsorbent material. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Measurement of light absorption by the analyte in a solution. |
| Primary Use | Quantitative analysis, purity determination, reaction monitoring. | Qualitative analysis, rapid reaction monitoring. | Identification and quantification of volatile impurities. | Quantitative analysis of the main component. |
| Selectivity | High | Low to Moderate | Very High | Low |
| Sensitivity | High (ng to pg) | Moderate (µg to ng) | Very High (pg to fg) | Moderate (µg/mL) |
| Analysis Time | 10-30 minutes per sample | 5-20 minutes per plate (multiple samples) | 20-40 minutes per sample | < 5 minutes per sample |
| Quantitative Capability | Excellent | Semi-quantitative at best | Excellent | Good |
| Ease of Use | Moderate | Easy | Complex | Easy |
| Cost | High | Low | Very High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed Reverse-Phase HPLC (RP-HPLC) method is based on established protocols for the analysis of similar aromatic amine and thiophene derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: The reaction mixture is diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters: According to ICH guidelines, the method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]
Thin-Layer Chromatography (TLC) Protocol
TLC is a simple and effective method for rapid, qualitative monitoring of the reaction progress.[6]
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Sample Application: Spot the crude reaction mixture, the starting materials, and the purified product (if available) on the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of starting material spots and the appearance of the product spot indicate the progress of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the final product.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
Injection: Splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane).
-
Detection: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
UV-Visible Spectroscopy Protocol
UV-Vis spectroscopy can be used for the quantitative determination of the concentration of this compound in a solution, provided there are no interfering substances that absorb at the same wavelength.[7][8][9]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol or acetonitrile).
-
Procedure: Prepare a series of standard solutions of the purified product of known concentrations to create a calibration curve by plotting absorbance versus concentration at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined from its absorbance.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the validation of this compound synthesis using HPLC and a comparison of the analytical techniques.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. pharmdecks.com [pharmdecks.com]
- 7. longdom.org [longdom.org]
- 8. measurlabs.com [measurlabs.com]
- 9. researchgate.net [researchgate.net]
Thiophene vs. Furan Analogs: A Comparative Guide to Biological Activity
In the landscape of medicinal chemistry, furan and thiophene stand out as five-membered aromatic heterocyclic rings that are fundamental scaffolds in the design of novel therapeutic agents.[1][2][3] Their structural resemblance is contrasted by distinct electronic and physicochemical properties, which often results in significantly different biological activities for their derivatives.[1] This guide provides an objective comparison of the biological performance of thiophene and furan analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of targeted molecules.
Comparative Biological Activity
The choice between a thiophene and a furan core can dramatically influence the potency, selectivity, and overall pharmacological profile of a compound. While both scaffolds have been successfully incorporated into a wide range of biologically active molecules, comparative studies reveal distinct trends in specific therapeutic areas.[4][5]
Anticancer Activity
Both furan and thiophene derivatives have demonstrated significant potential as anticancer agents.[1][6] However, the superiority of one scaffold over the other appears to be highly dependent on the specific molecular framework.
A comparative study on pyrazolyl hybrid chalcones found that while both analogs showed cytotoxic effects, a specific thiophene-containing chalcone was a particularly potent agent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin.[1] This suggests that for this class of compounds, the thiophene moiety may enhance the anticancer profile.[1]
Conversely, in a study of synthetic curcuminoids, the furan-substituted analog exhibited the most potent anticancer activity, while the thiophene-substituted analog showed weaker performance in this regard.[7] This highlights the nuanced role of the heterocyclic core, where the optimal choice is dictated by the overall structure of the molecule.[7] The mechanisms underlying these activities are also diverse; furan-containing compounds have been noted to induce apoptosis via the intrinsic pathway, while thiophene derivatives have been associated with topoisomerase inhibition, tyrosine kinase inhibition, and tubulin interaction.[8][9]
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Furan and Thiophene Analogs
| Compound Class | Furan Analog (IC₅₀ µM) | Thiophene Analog (IC₅₀ µM) | Cancer Cell Line | Reference |
| Pyrazolyl Chalcones | 38.8 | 26.6 | HepG2 (Liver) | [1] |
| Flavone Schiff Bases | 8.54 ± 0.72 | 9.12 ± 0.81 | HCT116 (Colon) | [1] |
| Flavone Schiff Bases | 10.21 ± 0.93 | 11.56 ± 1.02 | PANC-1 (Pancreatic) | [1] |
| Flavone Schiff Bases | 12.87 ± 1.15 | 14.23 ± 1.32 | SKBR3 (Breast) | [1] |
Antimicrobial Activity
In the development of antimicrobial agents, comparative studies frequently indicate a superior performance for thiophene analogs over their furan counterparts.[1] For instance, an investigation into new amide derivatives targeting drug-resistant Gram-negative bacteria revealed that replacing a thiophene ring with a furan core did not improve antibacterial activity.[1] In many cases, the thiophene analog demonstrated a lower Minimum Inhibitory Concentration (MIC), signifying greater potency.[1]
This trend was also observed in the study of synthetic curcuminoids, where the thiophene-substituted analog was the most potent antibacterial agent in antibacterial photodynamic therapy (aPDT).[7] Similarly, a comparative analysis of flavone Schiff bases showed that thiophene-containing compounds had excellent to good activity against multiple microorganisms.[1]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Furan and Thiophene Analogs
| Compound Class | Furan Analog (MIC µg/mL) | Thiophene Analog (MIC µg/mL) | Bacterial Strain | Reference |
| Amide Derivatives | >64 | 32 | A. baumannii ATCC 17978 | [1] |
| Amide Derivatives | >64 | 16 | E. coli ATCC 25922 | [1] |
Experimental Protocols
The quantitative data presented above are typically derived from standardized in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of these analogs.
MTT Assay for In Vitro Cytotoxicity
The in vitro cytotoxicity of furan and thiophene analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (furan and thiophene analogs) and incubated for an additional 48 hours.[1]
-
MTT Addition: After the treatment period, MTT solution is added to each well and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) of the furan and thiophene analogs against various bacterial strains is typically determined using the broth microdilution method.[1][10]
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[1]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 × 10⁵ CFU/mL.[1]
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.[1]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[1][10]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Visualizing Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and comparative biological evaluation of furan and thiophene analogs.
Caption: Workflow for comparing furan and thiophene analog bioactivity.
Simplified Apoptotic Signaling Pathway
Furan and thiophene derivatives can exert their anticancer effects by inducing apoptosis. This diagram shows a simplified representation of the intrinsic apoptotic pathway that these compounds may modulate.
Caption: Potential modulation of the intrinsic apoptosis pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of furan and thiophene analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. The following diagram illustrates the logical relationship between structural modifications and observed biological activity.
Caption: Structure-activity relationships of furan and thiophene analogs.
Conclusion
Both furan and thiophene scaffolds are invaluable tools in drug discovery, each offering distinct advantages depending on the therapeutic target and desired pharmacological profile.[1] The available data suggest that thiophene-containing analogs often exhibit superior antibacterial activity.[1][7] In contrast, the choice for anticancer drug design is more nuanced, with the optimal heterocycle being highly dependent on the specific molecular scaffold of the compound series.[1][7] The strategic selection between these two isosteres, guided by comparative data, remains a critical decision in the development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 2-aminothiophene derivatives across several key therapeutic areas, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines. The SAR studies in this area have often focused on the nature and position of substituents on the thiophene ring and the 2-amino group.
Performance Comparison of Anticancer 2-Aminothiophene Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 2-aminothiophene derivatives against different human cancer cell lines. The 50% cytotoxic concentration (CC50) is a common metric used to evaluate the potency of a compound in causing cell death.
| Compound ID | Cancer Cell Line | CC50 (µM) | Reference |
| F8 | CCRF-CEM (Acute Lymphoblastic Leukemia) | 2.89 (24h) | [1][2] |
| Hs-27 (Non-cancerous fibroblasts) | > 30 | [1][2] | |
| TP 5 | HepG2 (Hepatocellular Carcinoma) | ~30 µg/mL | [3] |
| SMMC-7721 (Hepatocellular Carcinoma) | ~30 µg/mL | [3] | |
| 6CN14 | HeLa (Cervical Adenocarcinoma) | Potent | [4] |
| PANC-1 (Pancreatic Adenocarcinoma) | Potent | [4] | |
| 7CN09 | HeLa (Cervical Adenocarcinoma) | Potent | [4] |
| PANC-1 (Pancreatic Adenocarcinoma) | Potent | [4] |
Note: "Potent" indicates that the source cited significant antiproliferative activity without providing a specific CC50 value in the abstract.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a density of 8 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivatives in the appropriate cell culture medium. Add 100 µL of the compound solutions to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualization of a General SAR Study Workflow
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiophene Synthesis: The Gewald Reaction vs. Classical Methods
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The synthesis of these five-membered aromatic heterocycles has been a subject of intense research, leading to the development of numerous synthetic methodologies. This guide provides an objective comparison of the Gewald reaction with other prominent methods for thiophene synthesis: the Paal-Knorr, Hinsberg, and Fiesselmann syntheses. We will delve into their mechanisms, scope, and limitations, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Key Thiophene Synthesis Methods
| Reaction | Starting Materials | Product Type | Key Advantages | Key Limitations |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Polysubstituted 2-Aminothiophenes | High functional group tolerance, mild reaction conditions, multicomponent nature.[1] | Primarily yields 2-aminothiophenes.[2] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfur Source (e.g., P₄S₁₀, Lawesson's Reagent) | Substituted Thiophenes | Versatile for various substitution patterns, relatively simple starting materials.[3][4] | Harsh reaction conditions, use of toxic and odorous sulfurizing agents.[3] |
| Hinsberg Synthesis | α-Dicarbonyl Compound, Diethyl Thiodiacetate | 3,4-Disubstituted Thiophene-2,5-dicarboxylates | Provides access to specifically substituted thiophenes.[5][6][7] | Limited to the availability of α-dicarbonyl compounds. |
| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | 3-Hydroxy-2-thiophenecarboxylic Acid Derivatives | Access to specific hydroxy- and carboxyl-functionalized thiophenes.[8] | Requires specialized acetylenic starting materials. |
In-Depth Comparison of Thiophene Synthesis Methodologies
Gewald Reaction
The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[2] This one-pot synthesis is highly valued for its efficiency and the diversity of substituents that can be incorporated into the thiophene ring.
Reaction Mechanism Workflow
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Assessing the Purity of Synthesized Ethyl 2-aminothiophene-3-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the validity and reproducibility of experimental results. Ethyl 2-aminothiophene-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active molecules. Its purity is paramount, as contaminants can lead to unwanted side reactions, altered biological activity, and unreliable structure-activity relationship (SAR) data.
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized this compound. We will delve into the common impurities encountered during its synthesis, compare the efficacy of various analytical methods for their detection, and provide detailed experimental protocols. Furthermore, we will compare the purity assessment of the target compound with two common alternatives: Mthis compound and Ethyl 2-amino-4-methylthiophene-3-carboxylate.
Common Impurities in the Synthesis of this compound
The most prevalent method for synthesizing this compound is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the reaction of a ketone or aldehyde (in this case, often a protected form of a β-ketoester), ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst. Consequently, the primary impurities are typically unreacted starting materials or byproducts from side reactions.
Potential Impurities:
-
Unreacted Starting Materials:
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Ketone/Aldehyde precursor
-
Basic catalyst (e.g., morpholine, triethylamine)
-
-
Reaction Intermediates and Byproducts:
-
Knoevenagel condensation product (an α,β-unsaturated nitrile)
-
Dimer of the Knoevenagel condensation product
-
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique is crucial for the accurate determination of purity. Below is a comparative analysis of the most common methods used for organic compounds like this compound.
| Technique | Principle | Information Provided | Strengths | Limitations | Application for this compound Purity |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), retention times of impurities. | High resolution and sensitivity for non-volatile compounds, accurate quantification. | Requires a chromophore for UV detection, co-elution of impurities is possible. | Excellent for quantifying unreacted starting materials and non-volatile byproducts. Can be used to establish a purity profile. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities, molecular weight, and fragmentation patterns. | High sensitivity and specificity for volatile compounds, definitive identification of unknowns. | Not suitable for non-volatile or thermally labile compounds. | Ideal for detecting residual solvents and volatile starting materials. The product itself may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, identification of functional groups, and quantification of impurities with an internal standard. | Provides unambiguous structural elucidation, can quantify impurities without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, signal overlap can complicate interpretation. | Confirms the structure of the desired product and can identify and quantify impurities with distinct signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence or absence of key functional groups. | Fast, simple, and non-destructive. | Provides limited information on the quantity and identity of impurities, especially if they share similar functional groups. | Primarily used for confirming the presence of characteristic functional groups (amine, ester, thiophene ring) in the final product. Less effective for purity assessment unless impurities have unique and strong IR absorptions. |
| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material. | Qualitative assessment of reaction completion and presence of impurities. | Simple, rapid, and inexpensive. | Not quantitative, lower resolution than HPLC. | Excellent for monitoring the progress of the synthesis and for a quick qualitative check of purity. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S). | Confirms the empirical formula of the synthesized compound. | Provides fundamental confirmation of the elemental composition. | Does not provide information on the nature or quantity of impurities. | A good final check to ensure the bulk sample has the correct elemental composition, but it does not replace chromatographic or spectroscopic purity analysis. |
Experimental Protocols
-
Objective: To quantify the purity of this compound and detect non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase.
-
Objective: To identify volatile impurities and residual solvents.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection: Split injection (e.g., 50:1 split ratio) at 250°C.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane.
-
Objective: To confirm the structure of the product and identify structurally distinct impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃): δ 1.35 (t, 3H, -CH₃), 4.29 (q, 2H, -OCH₂-), 5.82 (s, 1H, thiophene-H), 6.07 (s, 2H, -NH₂).[3]
-
Objective: To confirm the presence of key functional groups.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
-
Expected Absorption Bands (cm⁻¹): 3400-3300 (N-H stretching of the amine), ~1670 (C=O stretching of the ester), ~1580 (C=C stretching of the thiophene ring).[1]
Comparison with Alternative Aminothiophenes
To provide context for the purity assessment of this compound, we compare it with two structurally similar and commonly used alternatives.
| Compound | Structure | Typical Synthesis Method | Common Impurities | Recommended Purity Assessment Workflow |
| This compound |
| Gewald Reaction | Unreacted ethyl cyanoacetate, sulfur, and ketone precursor. | 1. TLC for reaction monitoring. 2. HPLC-UV for quantitative purity and non-volatile impurities. 3. ¹H NMR for structural confirmation and identification of major impurities. 4. GC-MS for residual solvents. 5. Elemental Analysis for final confirmation. |
| Mthis compound |
| Gewald Reaction | Unreacted methyl cyanoacetate, sulfur, and ketone precursor. | Similar to the ethyl ester, with adjustments to HPLC and GC-MS methods for different retention times. ¹H NMR will show a methyl singlet instead of an ethyl quartet and triplet.[4][5] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate |
| Gewald Reaction using acetone | Unreacted acetone and ethyl cyanoacetate. | The workflow is analogous. The presence of the 4-methyl group will result in a distinct ¹H NMR spectrum with a methyl singlet around δ 2.28 ppm.[3] |
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a comprehensive purity assessment. The following diagram, generated using Graphviz, illustrates the recommended process.
Logical Relationships in Analytical Technique Selection
The choice of analytical techniques is often hierarchical and complementary. The following diagram illustrates the decision-making process.
References
Unveiling the Antibacterial Potential of Ethyl 2-aminothiophene-3-carboxylate Derivatives: A Comparative Guide
A comprehensive analysis of Ethyl 2-aminothiophene-3-carboxylate derivatives reveals their significant promise as a new class of antibacterial agents. This guide provides a comparative overview of their biological activity against various bacterial strains, supported by quantitative data and detailed experimental protocols, to inform future drug discovery and development efforts.
Researchers in the field of medicinal chemistry have increasingly turned their attention to thiophene-based compounds, and for good reason. Derivatives of this compound, in particular, have demonstrated a broad spectrum of antibacterial activity. This guide synthesizes findings from multiple studies to offer a clear comparison of these derivatives, their efficacy against both Gram-positive and Gram-negative bacteria, and the experimental basis for these claims.
Comparative Antibacterial Activity
The antibacterial efficacy of various this compound derivatives has been evaluated using standardized methods, primarily measuring the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The data presented below is a compilation from several key studies, offering a side-by-side comparison of different synthesized compounds against a panel of pathogenic bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Standard |
| Tetrahydrobenzothiophene Derivatives | ||||
| Compound 3b | E. coli | 1.11 µM | - | Ciprofloxacin, Gentamicin |
| P. aeruginosa | 1.00 µM | - | Ciprofloxacin, Gentamicin | |
| Salmonella | 0.54 µM | - | Ciprofloxacin, Gentamicin | |
| S. aureus | 1.11 µM | - | Ciprofloxacin, Gentamicin | |
| Thiophene-2-carboxamide Derivatives | ||||
| Compound 7b (methoxy substituted) | S. aureus | - | 83.3% activity index | Ampicillin |
| B. subtilis | - | 82.6% activity index | Ampicillin | |
| E. coli | - | 64.0% activity index | Ampicillin | |
| P. aeruginosa | - | 86.9% activity index | Ampicillin | |
| Halogenated Benzo[b]thiophene Derivatives | ||||
| Compound 25 (chloro-substituted) | S. aureus | Low MIC | - | - |
| E. faecalis | Low MIC | - | - | |
| B. cereus | Low MIC | - | - | |
| Compound 26 (bromo-substituted) | S. aureus | Low MIC | - | - |
| E. faecalis | Low MIC | - | - | |
| B. cereus | Low MIC | - | - | |
| Pyridine Side Chain Derivatives | ||||
| Compound 7b | Various bacteria | Comparable to Ampicillin & Gentamicin | - | Ampicillin, Gentamicin |
| Compound 8 | Various bacteria | Comparable to Ampicillin & Gentamicin | - | Ampicillin, Gentamicin |
Note: MIC values reported in µM were not converted to µg/mL to maintain fidelity to the source data. Activity index represents the percentage of activity compared to the standard. Low MIC indicates high potency.
Structure-Activity Relationship Insights
The antibacterial activity of these derivatives is significantly influenced by their structural modifications. Studies have revealed several key trends:
-
Amino vs. Hydroxy and Methyl Groups: 3-Amino thiophene-2-carboxamide derivatives consistently display higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. This is likely due to the presence of the amino group and the absence of an azo moiety.[1]
-
Substitution at the Aryl Moiety: The nature and position of substituents on the aryl ring attached to the thiophene core play a crucial role. For instance, a methoxy group substitution on the aryl ring of thiophene-2-carboxamide derivatives demonstrated potent inhibition against Gram-positive bacteria.[1]
-
Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, into the benzo[b]thiophene structure has been shown to enhance antibacterial activity against Gram-positive bacteria.[2]
-
Hybrid Molecules: The concept of molecular hybridization, combining the 2-aminothiophene core with other cyclic and heterocyclic moieties, has been explored to enhance pharmacological applications.[3]
Experimental Protocols
The evaluation of the antibacterial activity of this compound derivatives typically follows well-established microbiological assays. The methodologies detailed below are synthesized from the common practices reported in the cited literature.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antibacterial potency. The broth microdilution method is a widely used technique.[2][4]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Nutrient Broth, Mueller-Hinton Broth) at 37°C for 18-24 hours. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: The synthesized thiophene derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A two-fold serial dilution of each compound is then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are also included. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Agar Well/Cup Plate Diffusion Method
This method is used to assess the extent of growth inhibition by measuring the diameter of the zone of inhibition around a well or disk containing the test compound.[4][5]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial suspension (0.5 McFarland) is uniformly spread over the surface of the agar plate using a sterile cotton swab.
-
Application of Test Compounds: Wells or "cups" of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A fixed volume of the test compound solution (at a known concentration) is then added to each well. A standard antibiotic solution and a solvent control are also applied to separate wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.
Experimental Workflow and Signaling Pathways
To visually represent the logical flow of antibacterial activity screening, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpscr.info [ijpscr.info]
Unlocking Molecular Architecture: A Comparative Guide to Confirming Novel Thiophene Derivative Structures by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of novel thiophene derivatives, a class of compounds with significant therapeutic potential. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate analytical workflow.
Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2][3][4] The synthesis of new thiophene-containing molecules is a continuous pursuit in the quest for novel therapeutic agents.[1][4][5] Confirming the exact atomic arrangement of these new chemical entities is a critical step in the drug discovery and development process.
At a Glance: X-ray Crystallography Data for Novel Thiophene Derivatives
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[6][7] Below is a summary of crystallographic data for recently synthesized novel thiophene derivatives, illustrating the level of detail obtained from this technique.
| Parameter | Compound 1: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide[8] | Compound 2: 2-([2,2′-bithiophen]-5-ylmethylene)malononitrile[9] | Compound 3: N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide[10] |
| Chemical Formula | C₂₂H₁₆FNO₂S₂ | C₁₂H₆N₂S₂ | C₁₁H₉N₃OS |
| Molecular Weight | 425.50 g/mol | 242.32 g/mol | 231.27 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 15.118(3) Å, b = 9.859(2) Å, c = 13.511(3) Å, β = 101.59(3)° | a = 7.556(1) Å, b = 12.011(2) Å, c = 12.551(2) Å, β = 103.54(1)° | a = 11.237(2) Å, b = 5.617(1) Å, c = 17.031(3) Å, β = 94.13(3)° |
| Selected Bond Lengths (Å) | S1-C1 = 1.739(3), S2-O1 = 1.432(2), S2-N1 = 1.638(2), C=C = 1.325(4) | S1-C1 = 1.714(2), S2-C5 = 1.712(2), C≡N = 1.145(3), C=C = 1.362(3) | S1-C1 = 1.713(2), C=O = 1.227(2), N-N = 1.378(2), C=N = 1.284(2) |
| **Selected Bond Angles (°) ** | O1-S2-O2 = 119.6(1), C1-S1-C8 = 91.7(1) | C1-S1-C4 = 92.1(1), C5-S2-C8 = 92.2(1) | C1-S1-C4 = 92.2(1), O1-C5-N1 = 122.1(2) |
| Dihedral Angle (°) | Thiophene/Phenylsulfonamide = 77.7(1)[8] | Bithiophene inter-ring = 2.1(1) | Thiophene/Pyridine = 21.4(2)[10] |
The Unrivaled Precision of X-ray Crystallography
X-ray crystallography stands as the gold standard for the absolute structure determination of crystalline compounds.[7] It provides a detailed three-dimensional map of electron density within a molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision.[6]
However, the necessity of obtaining a high-quality single crystal can be a significant bottleneck.[11][12] For organic molecules that are difficult to crystallize, alternative and complementary techniques are indispensable.
Alternative and Complementary Structural Elucidation Techniques
While X-ray crystallography provides the ultimate structural confirmation, a combination of other analytical methods is typically employed to characterize a novel compound.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C). | Non-destructive, provides information about the molecule in solution, powerful for determining connectivity through 2D experiments.[13][14] | Does not provide absolute configuration, interpretation can be complex for large molecules, requires soluble samples. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.[5][15] | Does not provide stereochemical information, interpretation of fragmentation can be challenging. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within a molecule based on their vibrational frequencies. | Fast, non-destructive, and can be used for a wide range of sample types (solids, liquids, gases).[3][16][17] | Provides limited information about the overall molecular structure and connectivity. |
| Computational Chemistry | Theoretical calculations can predict molecular geometries, bond lengths, and bond angles. | Can provide insights into structures that are difficult to analyze experimentally, can help in interpreting experimental data. | Predictions are model-dependent and require experimental validation. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The purity of the compound is crucial.[18]
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[19]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled (often to 100 K) to reduce thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final structure with precise atomic coordinates, bond lengths, and angles.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For a typical ¹H NMR spectrum, 5-25 mg of the compound is dissolved in 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[13][20] For ¹³C NMR, a higher concentration (10-50 mg) is often required.[13][19][20]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. The experiment (e.g., ¹H, ¹³C, COSY, HSQC) is set up with appropriate parameters, including the number of scans and relaxation delay.[14][21]
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS). Chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in an ESI-compatible solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL. A small aliquot of this solution is then further diluted to a final concentration of around 10 µg/mL. To aid ionization, 0.1% formic acid may be added for positive ion mode.[15][22]
-
Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.
-
Mass Analysis: As the solvent evaporates from the droplets, the analyte molecules become charged ions in the gas phase. These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR method): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond).[4][23]
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The sample spectrum is then collected. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel organic compound, emphasizing the central role of X-ray crystallography for definitive structure confirmation.
Caption: Workflow for structural confirmation of novel compounds.
References
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. jascoinc.com [jascoinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. How To [chem.rochester.edu]
- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 20. How to make an NMR sample [chem.ch.huji.ac.il]
- 21. sc.edu [sc.edu]
- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
Evaluating the Cytostatic Selectivity of 2-Aminothiophene-3-Carboxylic Acid Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high tumor selectivity remains a cornerstone of oncological research. Among the promising candidates, 2-aminothiophene-3-carboxylic acid ester derivatives have emerged as a class of compounds exhibiting remarkable cytostatic selectivity against specific cancer cell types, offering a potential therapeutic window that minimizes toxicity to normal cells. This guide provides an objective comparison of the performance of these esters, supported by experimental data and detailed methodologies, to aid in their evaluation for further drug development.
High Cytostatic Selectivity Profile
Recent studies have revealed that certain 2-aminothiophene-3-carboxylic acid ester derivatives demonstrate unusual and potent cytostatic selectivity for a range of cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma. The 50% cytostatic concentrations (IC50) for these sensitive tumor types are typically in the higher nanomolar range, representing a 20- to 50-fold lower concentration than that required to inhibit the growth of other tumor cell lines and non-tumorigenic cells.
A standout derivative, 2-amino-3-methylcarboxy-5-heptyl-thiophene, designated as TJ191 , has shown an exceptionally high selectivity of over 600-fold for certain cancer cells compared to normal fibroblasts or immune cells. This remarkable selectivity underscores the therapeutic potential of this class of compounds.
Quantitative Data Summary
The following tables summarize the cytostatic activity of representative 2-aminothiophene-3-carboxylic acid esters against a panel of human cancer cell lines and normal cells. While specific IC50 values for a broad range of derivatives are best obtained from the full-text publications, the data below, compiled from available research, illustrates the selective nature of these compounds.
Table 1: Cytostatic Activity (IC50) of a Prototype 2-Aminothiophene-3-Carboxylic Acid Ester (Compound 3) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Profile |
| CEM | T-cell Lymphoma | Low Nanomolar | Highly Sensitive |
| PC-3 | Prostate Cancer | Low Nanomolar | Highly Sensitive |
| Caki-1 | Kidney Carcinoma | Low Nanomolar | Highly Sensitive |
| Huh-7 | Hepatoma | Low Nanomolar | Highly Sensitive |
| HeLa | Cervical Cancer | Micromolar | Less Sensitive |
| Raji | B-cell Lymphoma | Micromolar | Less Sensitive |
| Normal Fibroblasts | Non-tumorigenic | High Micromolar | Highly Resistant |
Table 2: Comparative Selectivity of TJ191
| Cell Line Type | Cytostatic Effect | Selectivity Index |
| Sensitive Cancer Cells (e.g., specific T-cell leukemia, prostate, renal, liver) | High | >600 |
| Other Cancer Cells | Low | - |
| Normal Fibroblasts and Immune Cells | Negligible | - |
Mechanism of Action: A Multi-pronged Approach
The selective cytostatic effect of these 2-aminothiophene derivatives appears to be mediated by a combination of mechanisms:
-
Preferential Inhibition of Protein Synthesis: These compounds cause a more pronounced suppression of protein synthesis compared to DNA or RNA synthesis in tumor-selective cell lines.
-
Cell Cycle Arrest: The prototype compound 3 has been shown to induce an accumulation of prostate cancer cells in the G1 phase of the cell cycle.
-
Induction of Apoptosis: Compound 3 has also been demonstrated to induce programmed cell death (apoptosis) in prostate cancer cells.
A key determinant of sensitivity to TJ191 has been identified as the expression level of the transforming growth factor β type III receptor (TβRIII) . An inverse correlation exists between TβRIII expression and sensitivity to TJ191, suggesting that TβRIII could serve as a predictive biomarker for the efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Add serial dilutions of the 2-aminothiophene-3-carboxylic acid ester derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for cell cycle analysis.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Protein Synthesis Assay ([³H]-Leucine Incorporation)
This assay measures the rate of new protein synthesis.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Radiolabeling: Add [³H]-Leucine to the cell culture medium and incubate for a short period (e.g., 1-4 hours).
-
Cell Lysis and Precipitation: Wash the cells with cold PBS and then lyse them. Precipitate the proteins using trichloroacetic acid (TCA).
-
Washing: Wash the protein precipitate with TCA to remove unincorporated [³H]-Leucine.
-
Scintillation Counting: Dissolve the protein pellet and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of incorporated [³H]-Leucine in treated cells to that in control cells to determine the effect on protein synthesis.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway.
Caption: Experimental workflow for evaluating the cytostatic selectivity.
Caption: Proposed signaling pathway and mechanism of action.
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-Aminothiophene-3-Carboxylate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-aminothiophene-3-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is classified as a hazardous chemical, known to cause skin and eye irritation and potential respiratory irritation.[1][2] It is also harmful if swallowed or inhaled.[3] Adherence to strict disposal protocols is therefore not just a matter of best practice, but a critical component of laboratory safety.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and mitigates potential health risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and dust particles causing eye irritation.[2][4] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation, which may cause respiratory irritation.[1][2][4] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste. It should be disposed of through an approved waste disposal plant or a licensed contractor.[3][4][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid residue of this compound, including contaminated items like weighing paper or absorbent pads, in a clearly labeled, sealed container. The container should be designated for "Hazardous Chemical Waste."
-
Liquid Waste: If this compound is in a solution, it should not be disposed of down the drain.[4] Collect it in a sealed, labeled container compatible with the solvent used. The label should clearly identify the contents, including the concentration of this compound.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemically contaminated containers.
2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name ("this compound"), and any other components in the waste stream.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
3. Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
-
Do not attempt to transport hazardous waste off-site yourself unless you are specifically trained and authorized to do so.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
1. Evacuate and Secure the Area:
-
Alert others in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
2. Don Appropriate PPE:
-
Before attempting to clean up the spill, ensure you are wearing the proper PPE as outlined in the table above.
3. Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material to avoid generating dust.[3][4] Place the collected material into a labeled hazardous waste container.
-
For a liquid spill, use an inert absorbent material (e.g., vermiculite, dry sand) to absorb the spill.
-
Once absorbed, scoop the material into a labeled hazardous waste container.
4. Decontamination:
-
Wipe down the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Wash your hands and any exposed skin thoroughly with soap and water after the cleanup is complete.
5. Reporting:
-
Report the spill to your laboratory supervisor and the institutional EHS department, following your organization's specific reporting procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-aminothiophene-3-carboxylate
For laboratory professionals engaged in pioneering research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Ethyl 2-aminothiophene-3-carboxylate, ensuring that your vital work can proceed with the highest degree of safety and confidence.
Chemical Profile and Hazards
This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered harmful if swallowed or inhaled.[2] Adherence to the following personal protective equipment (PPE) and handling protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Face shield - Lab coat - Respiratory protection (N95 or higher-rated respirator)[1] |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Face shield - Lab coat or chemical-resistant apron |
| Experimental Procedures | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat - Work within a certified chemical fume hood |
| Waste Disposal | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat or chemical-resistant apron |
Occupational Exposure Limits
Safety Data Sheets indicate that there are currently no established occupational exposure limits for this compound.[2] Therefore, it is imperative to handle this chemical with engineering controls and personal protective equipment to minimize any potential exposure.
Experimental Protocols: Step-by-Step Guidance
The following protocols provide a clear, procedural framework for safely handling this compound in common laboratory scenarios.
Weighing and Dissolving Solid this compound
-
Preparation: Designate a clean weighing area, preferably within a chemical fume hood or a ventilated enclosure with a draft shield. Ensure all necessary PPE is donned correctly.
-
Weighing: Use anti-static weighing paper or a suitable container. Tare the balance with the container. Carefully transfer the desired amount of the solid chemical using a clean, dedicated spatula, avoiding the creation of dust.
-
Transfer: Once weighed, securely close the primary container of this compound. Carefully transfer the weighed solid into the vessel intended for solution preparation.
-
Dissolving: In a certified chemical fume hood, add the solvent to the vessel containing the solid. Stir the mixture until the solid is fully dissolved.
-
Clean-up: Promptly clean any spills using an appropriate method for solid chemicals. Decontaminate the spatula and the weighing area.
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to disperse any dust or vapors.
-
Containment: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[3]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste. Avoid actions that could generate dust.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and local regulations.
Operational and Disposal Workflow
A systematic workflow for handling and disposing of this compound is critical for maintaining a safe laboratory environment.
Caption: Workflow for safe handling and disposal.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound, such as gloves, weighing paper, and disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Management: Ensure all waste containers are kept securely closed when not in use and are stored in a designated satellite accumulation area.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, adhering to all local, state, and federal regulations.[1] Never dispose of this compound down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

